2-(Trifluoromethoxy)thiophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRSPLZNQRPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375328 | |
| Record name | 2-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-01-0 | |
| Record name | 2-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(Trifluoromethoxy)thiophenol (CAS: 175278-01-0) for Researchers and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)thiophenol, identified by CAS number 175278-01-0, is a specialty organofluorine compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a thiophenol backbone substituted with a trifluoromethoxy group at the ortho position, combines two functionalities prized in modern medicinal chemistry. The trifluoromethoxy (-OCF3) group is a bioisostere of other functionalities and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The thiophenol (-SH) moiety serves as a versatile chemical handle for further molecular elaboration and can itself be involved in critical interactions with biological targets.[3]
This technical guide provides a comprehensive overview of the known properties, potential applications, and safety considerations for this compound, tailored for professionals in research and drug development.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are essential for planning synthetic routes, designing purification protocols, and understanding the compound's physical behavior.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 175278-01-0 | [4][5][6] |
| Molecular Formula | C7H5F3OS | [4][5][6][7] |
| Molecular Weight | 194.17 g/mol | [4][5] |
| Appearance | Liquid | [8] |
| Boiling Point | 53-55 °C | [5] |
| Purity | Typically >97% or >98% | [4][5] |
| Synonyms | 2-(Trifluoromethoxy)benzenethiol | [4][7] |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) | Source(s) |
| [M+H]+ | 195.00861 | 131.8 | [9] |
| [M+Na]+ | 216.99055 | 141.6 | [9] |
| [M-H]- | 192.99405 | 132.2 | [9] |
| [M]+ | 194.00078 | 130.9 | [9] |
Synthesis and Reactivity
Caption: General synthetic route to this compound.
The reactivity of this compound is dictated by its two primary functional groups. The thiophenol group is nucleophilic and readily undergoes S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. The aromatic ring, influenced by the electron-withdrawing trifluoromethoxy group, can participate in electrophilic aromatic substitution reactions, although it is expected to be deactivated compared to benzene.
Strategic Importance in Drug Discovery
The inclusion of fluorinated motifs is a cornerstone of modern drug design.[10][11] The trifluoromethoxy group, in particular, offers a unique combination of properties that medicinal chemists can leverage to optimize lead compounds.[1][2]
-
Enhanced Lipophilicity: The -OCF3 group is highly lipophilic (Hansch π ≈ 1.04), which can improve a molecule's ability to cross cellular membranes and enhance its interaction with hydrophobic pockets in target proteins.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[1]
-
Modulation of Acidity: The strong electron-withdrawing nature of the -OCF3 group increases the acidity of the thiol proton, which can influence target binding and pharmacokinetic properties.
-
Chemical Handle: The thiol group provides a reactive site for covalently linking the molecule to other scaffolds, linkers (in the context of PROTACs or ADCs), or for use in fragment-based drug discovery via disulfide tethering.
Caption: Structure-property relationships for drug design.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | 4 | H227: Combustible liquid | [12] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [6][12] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [6][12] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [6][12] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6][12] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [6][12] |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation | [6][12] |
Recommended Procedures:
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6][12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8][12] Avoid breathing vapors and prevent contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound is listed as air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the thiol group.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Experimental Protocols
Specific, published experimental protocols detailing the synthesis or use of this compound are limited. However, a general procedure for the synthesis of a substituted thiophenol can be adapted from the patent literature.[13]
Representative General Protocol for Synthesis:
-
Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve the starting material (e.g., 1-chloro-2-(trifluoromethoxy)benzene) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a molar excess (e.g., 1.5-5 equivalents) of a hydrosulfide source, such as sodium hydrosulfide (NaSH).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring for several hours (e.g., 5-20 hours) at a temperature ranging from 50°C to 150°C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling the reaction to room temperature, carefully acidify the mixture with a dilute acid (e.g., 10% HCl or H2SO4) to a pH of approximately 2-5 to protonate the thiolate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the final this compound.
Caption: General workflow for synthesis and purification.
Conclusion
This compound is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of a metabolically robust, lipophilic -OCF3 group and a synthetically versatile -SH group makes it an attractive starting material for creating novel molecules with potentially enhanced pharmacological profiles. Researchers using this compound should adhere to strict safety protocols due to its toxicity. While detailed application data remains proprietary or limited, its structural motifs are well-precedented in successful bioactive compounds, suggesting a promising future for its use in developing next-generation chemical entities.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]
- 4. CAS RN 175278-01-0 | Fisher Scientific [fishersci.fi]
- 5. This compound | 175278-01-0 | INDOFINE Chemical Company [indofinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 175278-01-0 2-(trifluoromethoxy)benzenethiol 2-(三氟甲氧基)苯硫酚 -Win-Win Chemical [win-winchemical.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. PubChemLite - this compound (C7H5F3OS) [pubchemlite.lcsb.uni.lu]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jelsciences.com [jelsciences.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-(trifluoromethoxy)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethoxy)benzenethiol, a sulfur-containing organic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a structured summary of available data, detailed experimental protocols for property determination, and a logical workflow for its characterization.
Introduction
2-(trifluoromethoxy)benzenethiol, with the chemical formula C₇H₅F₃OS, is an aromatic thiol distinguished by a trifluoromethoxy group (-OCF₃) at the ortho position of the benzene ring relative to the thiol group (-SH). The presence of the highly electronegative trifluoromethoxy group is expected to significantly influence the compound's electronic properties, acidity, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is crucial for its potential application and development.
Physicochemical Properties
A summary of the available quantitative data for 2-(trifluoromethoxy)benzenethiol is presented in Table 1. It is important to note that experimentally verified data for this specific compound is limited in the public domain.
Table 1: Summary of Physicochemical Properties of 2-(trifluoromethoxy)benzenethiol
| Property | Value | Source/Method |
| IUPAC Name | 2-(trifluoromethoxy)benzenethiol | --- |
| CAS Number | 175278-01-0 | --- |
| Molecular Formula | C₇H₅F₃OS | --- |
| Molecular Weight | 194.17 g/mol | Calculated |
| Boiling Point | 53-55 °C | Potentially unreliable vendor data |
| Density | 1.363 g/cm³ (Predicted) | Computational Prediction |
| Melting Point | Data not available | --- |
| pKa | Data not available | --- |
| Solubility | Data not available | --- |
Note on Boiling Point: The reported boiling point of 53-55 °C should be treated with caution as it appears unusually low for a compound of this molecular weight and structure, especially when compared to the analogous compound, 2-(trifluoromethyl)benzenethiol (CAS 13333-97-6), which has a reported boiling point of 175-177 °C[1][2]. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group[3][4][5]. This discrepancy highlights the need for experimental verification.
Experimental Protocols
Detailed experimental methodologies for the determination of key physicochemical properties are provided below. These are general protocols that can be adapted for the characterization of 2-(trifluoromethoxy)benzenethiol.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of 2-(trifluoromethoxy)benzenethiol (approximately 0.5 mL) is placed in a small, dry test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. The assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be applied.
Determination of Density
Density is the mass per unit volume of a substance.
Methodology: Pycnometer Method
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Filling: The pycnometer is filled with 2-(trifluoromethoxy)benzenethiol, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer
-
Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.
Determination of Melting Point
Although 2-(trifluoromethoxy)benzenethiol is expected to be a liquid at room temperature based on the questionable boiling point, if it were a solid, its melting point could be determined as follows.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm[6][7].
-
Apparatus: A melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor[8].
-
Heating: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached[7].
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.
Determination of pKa (Acidity Constant)
The pKa is a measure of the acidity of a compound. For a thiol, it represents the pH at which the thiol and thiolate forms are present in equal concentrations.
Methodology: Spectrophotometric Titration
-
Principle: The UV-Vis absorption spectrum of an aromatic thiol often differs between its protonated (ArSH) and deprotonated (ArS⁻) forms. By measuring the absorbance at a specific wavelength at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Solution Preparation: A stock solution of 2-(trifluoromethoxy)benzenethiol is prepared in a suitable solvent (e.g., a mixture of an organic solvent like DMSO and water to ensure solubility)[9]. A series of buffer solutions with known pH values are also prepared.
-
Measurement: A constant aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the difference between the molar absorptivities of the acidic and basic forms is maximal is plotted against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, the following equation can be used: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.
Determination of Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Shake-Flask Method
-
System Preparation: An excess amount of 2-(trifluoromethoxy)benzenethiol is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved 2-(trifluoromethoxy)benzenethiol is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 2-(trifluoromethoxy)benzenethiol.
Caption: Logical workflow for the experimental determination of the physicochemical properties of 2-(trifluoromethoxy)benzenethiol.
Signaling Pathways and Experimental Workflows
A thorough search of the scientific literature did not reveal any established signaling pathways or specific experimental workflows in which 2-(trifluoromethoxy)benzenethiol is a key participant. Its structural similarity to other thiophenol derivatives suggests potential for investigation in areas such as enzyme inhibition, antioxidant activity, or as a building block in the synthesis of biologically active molecules. Further research is required to elucidate its biological roles and potential applications.
Conclusion
This technical guide has summarized the currently available, albeit limited, physicochemical data for 2-(trifluoromethoxy)benzenethiol. The provided experimental protocols offer a robust framework for the comprehensive characterization of this compound. The significant discrepancy in the reported boiling point underscores the critical need for experimental validation of its properties. A thorough understanding of its physicochemical characteristics is a prerequisite for any future research into its potential applications in drug discovery and materials science.
References
- 1. 2-(Trifluoromethyl)benzenethiol | 13333-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: The query specified "2-(trifluoromethoxy)thiophenol". However, publicly available scientific literature and chemical databases predominantly feature data on "2-(trifluoromethyl)thiophenol". This guide will focus on the synthesis and characterization of 2-(trifluoromethyl)thiophenol due to the extensive availability of data. Information regarding this compound is sparse, with its synthesis and detailed characterization not being well-documented in the provided search results.
Introduction
2-(Trifluoromethyl)thiophenol is an important organofluorine compound utilized as a building block in the synthesis of pharmaceuticals and advanced materials.[1] The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry. For instance, it is a useful research chemical for preparing 3,4-dihydropyrido[3,2-d]pyrimidone p38 MAP kinase inhibitors.[2][3] This guide provides a comprehensive overview of its synthesis and detailed characterization.
Synthesis of 2-(Trifluoromethyl)thiophenol
The synthesis of thiophenols can be broadly achieved through methods such as the reduction of sulfonyl chlorides or the reaction of aryl halides with a sulfur source.[4][5] A common approach for introducing the trifluoromethylthio group involves the reaction of a corresponding thiol with a trifluoromethylating agent.
A general method for the trifluoromethylation of thiophenols involves the use of sodium trifluoromethanesulfinate and iodine pentoxide in DMSO at elevated temperatures. While a specific example for the synthesis of 2-(trifluoromethyl)thiophenol is not detailed, a representative procedure for a similar transformation is provided below.[6]
General Experimental Protocol for Trifluoromethylation of Thiophenols[6]
A reaction tube is charged with the starting thiophenol (0.2 mmol), sodium trifluoromethanesulfinate (0.6 mmol), and iodine pentoxide (0.4 mmol). To this mixture, 2.0 mL of DMSO is added. The tube is sealed with a Teflon plug, and the reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction is quenched and purified by flash silica gel column chromatography to yield the desired trifluoromethylated product.[6]
Note: Solvents and reagents are typically obtained from commercial sources and used without further purification.[6]
Characterization of 2-(Trifluoromethyl)thiophenol
The structural confirmation and purity assessment of 2-(trifluoromethyl)thiophenol are established through various analytical techniques, including physical property measurements and spectroscopic analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-(trifluoromethyl)thiophenol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H5F3S | [7] |
| Molecular Weight | 178.17 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | [2][10] |
| Boiling Point | 175-177 °C (lit.) | [2][8] |
| Density | 1.35 g/mL at 25 °C (lit.) | [2][8] |
| Refractive Index (n20/D) | 1.499 (lit.) | [2][8] |
| Flash Point | 68 °C (155 °F) | [2][8] |
| CAS Number | 13333-97-6 | [7][8] |
Spectroscopic Data
Spectroscopic methods are essential for the unambiguous identification of 2-(trifluoromethyl)thiophenol.
While specific NMR data for 2-(trifluoromethyl)thiophenol was not found in the provided search results, the expected spectral features can be inferred. The ¹H NMR spectrum would show distinct signals for the aromatic protons, and the thiol proton would appear as a singlet. The ¹³C NMR would display characteristic signals for the aromatic carbons, with the trifluoromethyl group exhibiting a quartet due to C-F coupling. The ¹⁹F NMR would show a singlet corresponding to the CF₃ group.
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-(trifluoromethyl)thiophenol would exhibit characteristic absorption bands for the S-H and C-S stretching vibrations, as well as bands associated with the aromatic ring and the C-F bonds of the trifluoromethyl group. An ATR-IR spectrum of 2-(trifluoromethyl)benzenethiol is available in the SpectraBase.[7][11]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(trifluoromethyl)thiophenol, the calculated exact mass is 178.00640582 Da.[7] Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight and purity.
Experimental Workflows and Diagrams
Synthesis Workflow
The general workflow for the synthesis and purification of a trifluoromethylated thiophenol is depicted below.
Caption: General workflow for the synthesis of 2-(trifluoromethyl)thiophenol.
Characterization Workflow
The logical flow for the characterization of the synthesized 2-(trifluoromethyl)thiophenol is outlined in the following diagram.
Caption: Workflow for the characterization of 2-(trifluoromethyl)thiophenol.
Safety Information
2-(Trifluoromethyl)thiophenol is irritating to the eyes, respiratory system, and skin.[10] It is harmful if swallowed and may cause respiratory irritation.[7] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2-(trifluoromethyl)thiophenol. The methodologies and data presented are crucial for researchers and professionals in the fields of organic synthesis and drug development. While a specific, detailed protocol for the synthesis of 2-(trifluoromethyl)thiophenol was not available, a general procedure for a similar transformation has been provided. The comprehensive characterization data, including physical properties and spectroscopic information, will aid in the positive identification and quality control of this important chemical intermediate.
References
- 1. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]
- 2. 2-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 13333-97-6 [amp.chemicalbook.com]
- 3. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]
- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. 2-(Trifluoromethyl)benzenethiol | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13333-97-6 Cas No. | 2-(Trifluoromethyl)thiophenol | Apollo [store.apolloscientific.co.uk]
- 9. 2-trifluoromethyl thiophenol | Sigma-Aldrich [sigmaaldrich.cn]
- 10. chembk.com [chembk.com]
- 11. spectrabase.com [spectrabase.com]
2-(Trifluoromethoxy)thiophenol structural analysis and conformation
An In-depth Technical Guide to the Structural and Conformational Analysis of 2-(Trifluoromethoxy)thiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected structural features of this compound. Given the increasing importance of organofluorine compounds in pharmaceuticals and agrochemicals, a thorough understanding of the conformational preferences and structural parameters of molecules like this compound is crucial for rational drug design and materials science.[1][2] The trifluoromethoxy group, in particular, is a unique substituent known to influence molecular properties such as lipophilicity and metabolic stability.[2][3][4]
Predicted Structural Parameters
While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, we can predict its key structural parameters based on analyses of related compounds, such as substituted thiophenols and trifluoromethoxybenzenes.[5][6][7] Density Functional Theory (DFT) calculations are a powerful tool for optimizing molecular geometries and predicting these parameters with high accuracy.[8][9][10]
Table 1: Predicted Bond Lengths and Bond Angles for this compound
| Parameter | Predicted Value | Justification/Reference Compounds |
| Bond Lengths (Å) | ||
| C-S | 1.76 - 1.78 | Typical for aryl thiols. |
| S-H | 1.34 - 1.36 | Standard S-H bond length. |
| C-O | 1.35 - 1.37 | Similar to trifluoromethoxybenzene. |
| O-CF₃ | 1.38 - 1.40 | Characteristic of the trifluoromethoxy group. |
| C-F | 1.33 - 1.35 | Standard C-F bond length in a CF₃ group. |
| Aromatic C-C | 1.38 - 1.41 | Typical for a substituted benzene ring. |
| Bond Angles (°) | ||
| C-S-H | 95 - 100 | Consistent with substituted thiophenols. |
| C-C-S | 118 - 122 | Reflects sp² hybridization of the aromatic carbon. |
| C-C-O | 117 - 121 | Reflects sp² hybridization of the aromatic carbon. |
| C-O-C(F₃) | 118 - 122 | Influenced by the bulky CF₃ group. |
| F-C-F | 107 - 109 | Tetrahedral-like geometry of the CF₃ group. |
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around two key bonds: the C(aryl)-S bond and the C(aryl)-O bond.
-
Rotation around the C(aryl)-O bond: Studies on trifluoromethoxybenzenes have shown that the trifluoromethoxy group is generally not in the plane of the phenyl ring. The most stable conformation is typically one where the C-O-C dihedral angle is approximately 90°.[2] This is in contrast to methoxybenzenes, which often favor a planar conformation.[2]
-
Rotation around the C(aryl)-S bond: For thioanisole (C₆H₅SCH₃), a single planar conformer is often observed in gas-phase electron diffraction studies, although a second, shallow minimum for a perpendicular orientation cannot be ruled out.[11] The presence of the ortho-trifluoromethoxy group in the target molecule will likely introduce steric hindrance that influences the preferred orientation of the thiol group.
Table 2: Predicted Conformational Dihedral Angles and Relative Energies
| Dihedral Angle | Predicted Value (°) | Predicted Relative Energy (kcal/mol) | Notes |
| C-C-S-H | ~0 or ~180 | 0 (Global Minimum) | A near-planar orientation of the S-H bond relative to the ring is expected to be the most stable, but steric clash with the OCF₃ group may cause deviation. |
| C-C-S-H | ~90 | > 2 | This perpendicular conformation is likely a transition state. |
| C-C-O-C(F₃) | ~90 | 0 (Global Minimum) | The trifluoromethoxy group is predicted to be oriented perpendicular to the aromatic ring to minimize steric repulsion.[2] |
| C-C-O-C(F₃) | 0 or 180 | > 3 | A planar conformation is energetically unfavorable due to steric hindrance. |
Experimental Protocols for Structural Elucidation
A combination of crystallographic, spectroscopic, and computational methods is required for a comprehensive structural and conformational analysis.
Single-Crystal X-ray Diffraction
This technique provides the most precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[5][12]
Experimental Workflow:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to minimize thermal vibrations. A monochromatic X-ray beam is used, and diffraction patterns are collected as the crystal rotates.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then used to solve the crystal structure. This initial model is refined to achieve the best possible fit with the experimental data.[5]
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.[5]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Gas Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular forces that are present in the solid state.[13]
Experimental Workflow:
-
Sample Introduction: The gaseous sample effuses from a nozzle into a high-vacuum chamber.[13]
-
Electron Beam Interaction: A high-energy electron beam is directed at the gas stream, causing the electrons to scatter.[13]
-
Diffraction Pattern Detection: The scattered electrons are detected, creating a diffraction pattern.
-
Data Analysis: The one-dimensional diffraction pattern is analyzed to extract information about internuclear distances.
-
Structure Refinement: The experimental data is compared with theoretical models to refine the molecular geometry, including bond lengths, angles, and torsional angles.
References
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Density functional theory calculations for oxidation of thiophenols by electrogenerated superoxide in N,N-dimethylformamide - Mendeley Data [data.mendeley.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity Profile of 2-(Trifluoromethoxy)phenyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-(trifluoromethoxy)phenyl mercaptan. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and draws analogies from structurally related trifluoromethyl- and trifluoromethoxy-substituted aromatic thiols. The document covers the synthesis, acidity, and key reactions including oxidation, alkylation, and arylation. Detailed experimental protocols for these transformations are provided, based on general methodologies for thiophenols. The electronic and steric effects of the ortho-trifluoromethoxy group are discussed to rationalize the expected reactivity. This guide aims to serve as a valuable resource for researchers interested in the application of this compound in medicinal chemistry and materials science, where the unique properties of the trifluoromethoxy group are of significant interest.
Introduction
The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and materials science to modulate physicochemical and biological properties.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is of growing interest due to its strong electron-withdrawing nature, high lipophilicity, and enhanced metabolic stability.[1][3] 2-(Trifluoromethoxy)phenyl mercaptan, a thiol-bearing aromatic compound, combines the unique electronic properties of the trifluoromethoxy group with the versatile reactivity of the thiol functionality. This guide explores the expected reactivity of this molecule, providing a theoretical and practical framework for its use in synthesis.
Synthesis of 2-(Trifluoromethoxy)phenyl Mercaptan
A robust and widely applicable method for the synthesis of aryl thiols from the corresponding phenols is the Newman-Kwart rearrangement.[4][5] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides a reliable route to the desired thiophenol.
Proposed Synthetic Workflow
The synthesis of 2-(trifluoromethoxy)phenyl mercaptan can be envisioned to proceed via a three-step sequence starting from 2-(trifluoromethoxy)phenol.
Caption: Proposed synthetic workflow for 2-(trifluoromethoxy)phenyl mercaptan.
Detailed Experimental Protocol (General Procedure)
Step 1: Synthesis of O-(2-(Trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate
To a solution of 2-(trifluoromethoxy)phenol (1.0 eq.) in a suitable aprotic polar solvent such as DMF or NMP, is added a base (e.g., sodium hydride, 1.1 eq.) at 0 °C. The mixture is stirred for 30 minutes, after which N,N-dimethylthiocarbamoyl chloride (1.1 eq.) is added. The reaction is then stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Newman-Kwart Rearrangement
The purified O-(2-(trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.[4] The progress of the rearrangement is monitored by TLC or GC-MS. The reaction time can vary from a few hours to over 24 hours. After cooling to room temperature, the product, S-(2-(trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate, is purified by distillation or chromatography.
Step 3: Hydrolysis to 2-(Trifluoromethoxy)phenyl Mercaptan
The S-(2-(trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate is dissolved in a mixture of ethanol and water containing a strong base such as potassium hydroxide (excess). The mixture is refluxed for several hours until the hydrolysis is complete. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate. The product is then extracted with an organic solvent, washed with water, dried, and purified by distillation under reduced pressure.
Physicochemical Properties and Acidity
The physicochemical properties of 2-(trifluoromethoxy)phenyl mercaptan are influenced by the trifluoromethoxy group.
| Property | Predicted/Estimated Value | Reference/Basis |
| pKa | ~5.5 - 6.0 | Analogy to 4-(trifluoromethyl)thiophenol (predicted pKa ~5.6) and the strong electron-withdrawing nature of the -OCF₃ group.[6] |
| Boiling Point | > 170 °C | Analogy to 2-(trifluoromethyl)thiophenol (175-177 °C).[7] |
| Appearance | Colorless to pale yellow liquid | General property of thiophenols. |
The acidity of the thiol proton is significantly enhanced by the strong electron-withdrawing inductive effect (-I) of the ortho-trifluoromethoxy group.[3][6] This effect stabilizes the resulting thiolate anion, making the parent thiol more acidic compared to unsubstituted thiophenol (pKa ≈ 6.6).
Reactivity Profile
The reactivity of 2-(trifluoromethoxy)phenyl mercaptan is characterized by the nucleophilicity of the sulfur atom and the potential for oxidation to the corresponding disulfide. The ortho-trifluoromethoxy group exerts both electronic and steric effects that modulate this reactivity.
Oxidation to Bis(2-(trifluoromethoxy)phenyl) Disulfide
Thiols are readily oxidized to disulfides under mild conditions. This is a common reaction for thiophenols and is expected to proceed efficiently for 2-(trifluoromethoxy)phenyl mercaptan.
Caption: General oxidation of 2-(trifluoromethoxy)phenyl mercaptan.
Experimental Protocol: Air Oxidation
A solution of 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.) in a solvent such as DMF or toluene is treated with a catalytic amount of a base (e.g., triethylamine, 0.1 eq.). The mixture is stirred vigorously under an atmosphere of air at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the disulfide, which can be purified by crystallization or chromatography.
Experimental Protocol: Hydrogen Peroxide Oxidation
To a solution of 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.) in a solvent like trifluoroethanol, an aqueous solution of hydrogen peroxide (1.1 eq., 30%) is added dropwise at 0 °C.[8] The reaction is then stirred at room temperature for 24 hours. The precipitated disulfide can be collected by filtration and washed to afford the pure product.
| Oxidizing Agent | Typical Conditions | Expected Yield |
| Air/Base | DMF, rt, 24-48 h | Good to Excellent |
| H₂O₂ | CF₃CH₂OH, 0 °C to rt, 24 h | Excellent |
| I₂/Base | Methanol, rt | High |
S-Alkylation
The thiolate anion, generated by deprotonation of the thiol, is a potent nucleophile and readily participates in S-alkylation reactions with various electrophiles.
Caption: S-Alkylation of 2-(trifluoromethoxy)phenyl mercaptan.
Experimental Protocol: S-Alkylation with Alkyl Halides
To a solution of 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate, 1.5 eq.) is added, and the mixture is stirred for 30 minutes. The alkyl halide (1.1 eq.) is then added, and the reaction is stirred at room temperature or elevated temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
| Alkylating Agent | Base | Solvent | Temperature | Expected Yield |
| Methyl iodide | K₂CO₃ | DMF | rt | High |
| Benzyl bromide | Cs₂CO₃ | Acetonitrile | rt | High |
| Ethyl bromoacetate | NaH | THF | 0 °C to rt | Good to High |
S-Arylation
The formation of diaryl sulfides can be achieved through cross-coupling reactions, typically catalyzed by transition metals like palladium or copper, or under visible-light-promoted conditions.
Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling
A mixture of 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.), an aryl halide (e.g., aryl bromide, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.) in a solvent such as toluene or dioxane is heated under an inert atmosphere. The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.
Experimental Protocol: Visible-Light-Promoted C-S Cross-Coupling
In a reaction vessel, 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.), an aryl halide (1.2 eq.), and a base (e.g., K₃PO₄, 2.0 eq.) are dissolved in a suitable solvent like DMSO. The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature until the starting materials are consumed. The product is isolated by extraction and purified by chromatography.[9]
| Coupling Partner | Catalyst/Conditions | Base | Solvent | Expected Yield |
| Aryl Bromide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | Good to High |
| Aryl Iodide | CuI | K₂CO₃ | DMF | Good |
| Aryl Halide | Visible Light | K₃PO₄ | DMSO | Moderate to High |
Electronic and Steric Effects of the Ortho-Trifluoromethoxy Group
The reactivity of 2-(trifluoromethoxy)phenyl mercaptan is significantly influenced by the ortho -OCF₃ group:
-
Electronic Effects: The trifluoromethoxy group is a strong electron-withdrawing group primarily through its inductive effect (-I).[3][6] This effect decreases the electron density on the aromatic ring and on the sulfur atom. Consequently, the nucleophilicity of the thiol is expected to be lower than that of unsubstituted thiophenol. However, the acidity of the thiol is increased.
-
Steric Effects: The presence of the bulky trifluoromethoxy group at the ortho position can sterically hinder the approach of reactants to the sulfur atom.[10] This steric hindrance may lead to slower reaction rates for S-alkylation and S-arylation compared to its meta- or para-substituted isomers.
Applications in Drug Discovery and Materials Science
While specific applications of 2-(trifluoromethoxy)phenyl mercaptan are not widely reported, its structural motifs suggest potential utility in several areas:
-
Medicinal Chemistry: The trifluoromethoxy group is a valuable substituent in drug candidates for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Thioether linkages are also present in numerous pharmaceuticals. Therefore, derivatives of 2-(trifluoromethoxy)phenyl mercaptan could be explored as intermediates for the synthesis of novel bioactive molecules.
-
Materials Science: Aryl thiols are commonly used to form self-assembled monolayers (SAMs) on gold and other metal surfaces. The introduction of the trifluoromethoxy group could be used to tune the surface properties of such materials, for example, by modifying their hydrophobicity and electronic characteristics.
Conclusion
2-(Trifluoromethoxy)phenyl mercaptan is a molecule with a rich and versatile, albeit largely unexplored, reactivity profile. Its synthesis can likely be achieved through the well-established Newman-Kwart rearrangement. The strong electron-withdrawing nature of the ortho-trifluoromethoxy group enhances the acidity of the thiol and influences its nucleophilicity. The thiol is expected to undergo facile oxidation to the corresponding disulfide and participate in S-alkylation and S-arylation reactions, although steric hindrance from the ortho substituent may play a significant role in the kinetics of these transformations. This guide provides a foundational understanding of the reactivity of 2-(trifluoromethoxy)phenyl mercaptan, offering valuable insights for its application in the synthesis of novel compounds for pharmaceutical and materials science research. Further experimental investigation is warranted to fully elucidate the specific reactivity and potential of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Newman-Kwart Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to Trifluoromethoxylated Thiophenols: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and agricultural chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention due to its unique electronic properties and high lipophilicity, which can enhance metabolic stability, membrane permeability, and binding affinity of bioactive compounds. This technical guide provides a comprehensive overview of trifluoromethoxylated thiophenols, a class of valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.
Core Compounds and Physical Properties
This guide focuses on two primary isomers: 2-(trifluoromethoxy)benzenethiol and 4-(trifluoromethoxy)benzenethiol. These compounds serve as key building blocks for introducing the trifluoromethoxythiophenyl moiety into more complex molecular architectures. A summary of their key physical properties is presented in Table 1.
| Property | 2-(trifluoromethoxy)benzenethiol | 4-(trifluoromethoxy)benzenethiol |
| CAS Number | 175278-01-0 | 169685-29-4 |
| Molecular Formula | C₇H₅F₃OS | C₇H₅F₃OS |
| Molecular Weight | 194.17 g/mol | 194.17 g/mol |
| Boiling Point | 53 °C | 64-66 °C at 15 mmHg |
| Density (Predicted) | 1.363 g/cm³ | 1.363 g/cm³ |
| Refractive Index | - | 1.4745 |
| pKa (Predicted) | - | 5.99 |
Synthesis of Trifluoromethoxylated Thiophenols
The synthesis of trifluoromethoxylated thiophenols can be achieved through several established methods for preparing thiophenols, starting from the corresponding trifluoromethoxy-substituted precursors. The two most prominent and effective routes are the Newman-Kwart rearrangement and the reduction of benzenesulfonyl chlorides.
Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful thermal reaction that converts phenols into thiophenols in a three-step sequence.[1][2] This intramolecular rearrangement involves the migration of an aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur atom, forming a thermodynamically more stable S-aryl thiocarbamate.[1][3][4] Subsequent hydrolysis yields the desired thiophenol.[1]
The overall transformation is depicted in the workflow below:
Experimental Protocol (General):
-
Thiocarbamate Formation: The starting 4-(trifluoromethoxy)phenol is deprotonated with a suitable base, such as sodium hydride, in an inert solvent. The resulting phenoxide is then reacted with dimethylthiocarbamoyl chloride to yield the O-(4-trifluoromethoxyphenyl) dimethylthiocarbamate.[1]
-
Rearrangement: The purified O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C) to induce the rearrangement to the S-aryl isomer.[1] Notably, the use of a palladium catalyst, such as [Pd(tBu₃P)₂], can significantly lower the required reaction temperature to around 100 °C, making the process more accessible and safer.[5]
-
Hydrolysis: The resulting S-(4-trifluoromethoxyphenyl) dimethylthiocarbamate is hydrolyzed, typically using a strong base like potassium hydroxide in a solvent such as ethylene glycol, to yield the final 4-(trifluoromethoxy)thiophenol.[2]
Reduction of Benzenesulfonyl Chlorides
An alternative and widely used method for the synthesis of thiophenols is the reduction of the corresponding benzenesulfonyl chlorides.[6] This method avoids the high temperatures of the thermal Newman-Kwart rearrangement.
Experimental Protocol (General):
A common procedure involves the reduction of the sulfonyl chloride with triphenylphosphine (PPh₃) in a suitable solvent. The reaction typically proceeds smoothly to give the thiophenol. Another classical method involves reduction with zinc dust and sulfuric acid.[6]
Spectroscopic Data
The structural characterization of trifluoromethoxylated thiophenols relies on standard spectroscopic techniques. Below is a summary of expected NMR spectral data based on related compounds.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |
| 4-(Trifluoromethoxy)benzenethiol | Expected aromatic signals in the range of 7.0-7.5 ppm. The thiol proton (S-H) would appear as a broad singlet, typically between 3-4 ppm. | Aromatic carbons expected between 115-150 ppm. The carbon bearing the -OCF₃ group will show a quartet due to coupling with fluorine. The CF₃ carbon signal is expected around 120 ppm (q, J ≈ 257 Hz). | A sharp singlet for the -OCF₃ group is expected around -58 ppm.[7] |
| Related: (4-chlorophenyl)(trifluoromethyl)sulfane | 7.59 (d, J = 8.4 Hz, 2H), 7.41 (d, J = 8.5 Hz, 2H)[8] | 137.71, 137.60, 130.55 (q, J = 308.7 Hz), 129.82, 122.80, 122.78[8] | -42.85 (s)[8] |
| Related: (4-fluorophenyl)(trifluoromethyl)sulfane | 7.70 – 7.61 (m, 2H), 7.16 – 7.09 (m, 2H)[8] | 165.51 (d, J = 252.0 Hz), 138.76, 138.69, 130.61 (q, J = 302.4 Hz), 116.89, 116.71[8] | -43.37 (s), -108.66 (s)[8] |
Applications in Drug Discovery and Agrochemicals
Trifluoromethoxylated thiophenols are primarily utilized as intermediates in the synthesis of more complex molecules with desired biological activities. The trifluoromethoxy group imparts increased lipophilicity and metabolic stability, while the thiol group serves as a versatile handle for further chemical modifications.
Insecticidal and Acaricidal Activity
Derivatives of trifluoromethoxylated thiophenols have shown promise as potent insecticides and acaricides. For instance, quinoline derivatives prepared from 4-(trifluoromethoxy)benzenethiol have been reported to possess such activities. While specific activity data for the parent thiophenols is not widely reported, studies on structurally related compounds demonstrate the effectiveness of the trifluoromethylphenyl moiety in agrochemical design.
Several studies have evaluated the insecticidal properties of compounds containing trifluoromethyl groups against pests like Plutella xylostella (diamondback moth).[9][10] Table 3 summarizes representative insecticidal activity data for related compounds.
| Compound Class | Pest Species | Activity Metric | Value (mg/L or ppm) |
| Phthalic Acid Diamides with 3-CF₃-phenyl group | Plutella xylostella | LC₅₀ | - (Excellent Activity) |
| Sulfur-containing m-diamides with 3-CF₃-phenyl group | Plutella xylostella | Lethality Rate | 100% at 12.5 mg/L (for compound C-3)[10] |
| Cyano-benzylidene derivatives | Aphis nerii | LC₅₀ | 0.0141 - 3.4351 ppm[11] |
These data highlight the potential of molecules derived from trifluoromethyl- and by extension, trifluoromethoxy-substituted building blocks in the development of new crop protection agents. The trifluoromethoxy group is often considered a bioisostere of other functional groups, and its inclusion can lead to enhanced efficacy and favorable pharmacokinetic properties.
Conclusion
Trifluoromethoxylated thiophenols are valuable and versatile intermediates for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Their synthesis, primarily through the Newman-Kwart rearrangement or reduction of sulfonyl chlorides, provides access to these key building blocks. The unique properties conferred by the trifluoromethoxy group make these compounds highly attractive for the development of new generations of bioactive agents. Further exploration of the derivatives of trifluoromethoxylated thiophenols is likely to yield novel candidates for drug discovery and crop protection.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 6. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. growingscience.com [growingscience.com]
Spectroscopic Profile of 2-(Trifluoromethoxy)thiophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 2-(Trifluoromethoxy)thiophenol (CAS No. 175278-01-0). Due to a notable absence of experimentally-derived spectra in publicly accessible scientific literature and databases, this document focuses on predicted data and established spectroscopic principles. It serves as a valuable resource for researchers working with or synthesizing this compound, offering insights into its structural characterization.
Predicted Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and elemental composition. For this compound (C₇H₅F₃OS), the predicted monoisotopic mass is 194.00133 Da. The following table summarizes the predicted m/z values for various adducts that may be observed in an electrospray ionization (ESI) mass spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.00861 |
| [M+Na]⁺ | 216.99055 |
| [M-H]⁻ | 192.99405 |
| [M+NH₄]⁺ | 212.03515 |
| [M+K]⁺ | 232.96449 |
| [M]⁺ | 194.00078 |
| [M]⁻ | 194.00188 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, the following signals are predicted.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the thiol proton. The aromatic region will likely display a complex multiplet pattern due to the ortho-disubstitution.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic (C₆H₄) |
| ~ 3.5 - 4.5 (variable) | Singlet | 1H | Thiol (-SH) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons and the carbon of the trifluoromethoxy group.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 115 - 140 | Aromatic carbons (C₆H₄) |
| ~ 120.4 (quartet, J ≈ 257 Hz) | Trifluoromethoxy carbon (-OCF₃) |
¹⁹F NMR (Fluorine NMR): The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Fluorines | Assignment |
| ~ -58 to -60 | Singlet | 3F | -OCF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~ 3050 - 3100 | Aromatic C-H stretch |
| ~ 2550 - 2600 | S-H stretch (Thiol) |
| ~ 1570 - 1600 | Aromatic C=C stretch |
| ~ 1250 - 1290 | C-O stretch (Aryl ether) |
| ~ 1150 - 1210 | C-F stretch (Trifluoromethoxy) |
| ~ 750 - 800 | C-H out-of-plane bend (ortho-subst.) |
Experimental Protocols
The following are general methodologies for acquiring spectroscopic data for a small organic molecule like this compound.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature. Standard pulse programs are used for each type of experiment.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: For ATR-FTIR, a small amount of the liquid or solid sample is placed directly on the ATR crystal. For transmission FTIR, a thin film of the liquid sample is placed between two KBr or NaCl plates, or a KBr pellet is prepared for a solid sample.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract atmospheric contributions.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to acquire experimental data for this compound to validate and expand upon these predictions.
Navigating the Physicochemical Landscape of 2-(Trifluoromethoxy)thiophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-(Trifluoromethoxy)thiophenol in organic solvents. Due to a notable absence of specific quantitative data in publicly accessible literature for this particular compound, this document leverages data from structurally similar analogues, namely 2-(trifluoromethyl)thiophenol, 3-(trifluoromethyl)thiophenol, and 4-(trifluoromethyl)thiophenol, to infer its likely physicochemical properties. This guide also presents detailed, adaptable experimental protocols for determining solubility and stability, alongside a logical workflow for these assessments, to empower researchers in generating precise data for their specific applications.
Introduction
This compound is an aromatic organofluorine compound of interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group is a key pharmacophore that can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions. The thiol (-SH) group, in turn, offers a reactive handle for various chemical modifications and can be crucial for biological activity or surface attachment. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and biological assays.
This document serves as a practical guide for researchers, compiling the available information and providing the necessary tools to generate new, specific data where gaps exist.
Inferred Physicochemical Properties of this compound
While specific experimental data for this compound is scarce, we can infer its likely solubility and stability characteristics by examining its structural components and comparing them to closely related analogues.
The presence of the highly lipophilic trifluoromethoxy group suggests that this compound will exhibit good solubility in a range of organic solvents. The addition of the oxygen atom in the trifluoromethoxy group, compared to a trifluoromethyl group, may slightly increase its polarity and potential for hydrogen bonding, which could influence its solubility in polar aprotic and protic solvents.
Solubility Data of Analogous Compounds
To provide a reasonable estimation of the solubility profile of this compound, the following table summarizes the available data for its trifluoromethyl analogues.
| Compound | Solvent | Solubility | Temperature (°C) |
| 3-(Trifluoromethyl)thiophenol | Ethanol and other alcoholic solvents | Soluble[1] | Not Specified |
| Chloroform | Excellent[1] | Not Specified | |
| Dichloromethane | Excellent[1] | Not Specified | |
| Water | Insoluble[1] | Not Specified | |
| 4-(Trifluoromethyl)thiophenol | Water | Insoluble[2][3] | Not Specified |
Based on this data, it is highly probable that this compound is readily soluble in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (THF, ethyl acetate, acetone), while being insoluble in water.
Stability Profile of this compound
The stability of this compound is a critical consideration for its storage and handling.
Inferred Stability
The trifluoromethoxy group is generally considered to be a chemically robust and metabolically stable functional group. The primary point of instability in the this compound molecule is the thiol group. Thiols are known to be susceptible to oxidation, particularly in the presence of air (oxygen), to form disulfides. This process can be accelerated by the presence of base and certain metal ions.
A supplier of 4-(trifluoromethyl)thiophenol notes that the compound is "Air Sensitive"[3]. This strongly suggests that this compound should also be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.
-
Light: Protect from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from established methods for determining the equilibrium solubility of chemical compounds.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, dichloromethane, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any suspended solid particles, centrifuge the collected supernatant at a high speed.
-
Accurately dilute a known volume of the clear supernatant with the same organic solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Logical Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Assessing Chemical Stability
This protocol provides a framework for evaluating the stability of this compound in a specific organic solvent under defined conditions.
Objective: To assess the degradation of this compound in solution over time under specific storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
Selected organic solvent
-
Volumetric flasks
-
Amber vials with screw caps
-
HPLC system with a suitable detector
-
Climate chamber or oven for temperature control
-
Photostability chamber (if assessing light stability)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the selected organic solvent at a known concentration (e.g., 1 mg/mL).
-
-
Stability Study Setup:
-
Aliquot the stock solution into several amber vials.
-
For each condition to be tested (e.g., 25 °C, 40 °C, photostability), prepare a set of vials.
-
Include a control set of vials stored at a reference condition where the compound is expected to be stable (e.g., -20 °C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Analyze the sample by HPLC immediately.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each storage condition.
-
Identify any significant degradation and, if possible, characterize the degradation products.
-
Signaling Pathway for Stability Assessment
Caption: Logical Flow for Chemical Stability Assessment.
Conclusion
References
The Electronic Effects of the Trifluoromethoxy Group on the Thiol Moiety
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The trifluoromethoxy (-OCF3) group is a critical substituent in modern medicinal chemistry, valued for its unique electronic properties that can significantly modulate a molecule's physicochemical and pharmacokinetic profile.[1][2][3] This guide provides a detailed examination of the electronic influence of the -OCF3 group specifically on the thiol (-SH) moiety, a functional group of great importance in biological systems and drug design. We explore the impact on acidity (pKa), nucleophilicity, and redox potential, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate the underlying chemical principles.
Introduction to the Trifluoromethoxy Group
The strategic incorporation of fluorine into drug candidates is a cornerstone of medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] Among fluorinated substituents, the trifluoromethoxy (-OCF3) group has garnered significant attention.[6] It is recognized as one of the most lipophilic substituents and possesses a powerful electron-withdrawing nature, which stems from the high electronegativity of the fluorine atoms.[1][3] These characteristics are distinct from the related methoxy (-OCH3) group, which is an electron-donating group, and the trifluoromethyl (-CF3) group, which is also electron-withdrawing but less lipophilic.[1][6] Understanding these properties is crucial for predicting and tuning the behavior of adjacent functional groups, such as thiols.
Core Electronic Properties of the Trifluoromethoxy Group
The electronic effect of a substituent is a combination of inductive and resonance effects. The -OCF3 group is a potent electron-withdrawing substituent primarily through a strong negative inductive effect (-I), where the highly electronegative fluorine atoms pull electron density through the sigma bonds.[7] Unlike the methoxy group, whose oxygen lone pairs donate electron density to an aromatic ring via the resonance effect (+M), the resonance donation from the -OCF3 oxygen is significantly diminished. This is due to the fluorine atoms inductively withdrawing electron density from the oxygen, making its lone pairs less available for donation.
A quantitative measure of these electronic effects is provided by the Hammett substituent constants (σ), which are based on the ionization of substituted benzoic acids.[8] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 1: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σ_meta (σm) | σ_para (σp) | Reference |
| -OCF₃ | 0.34 - 0.48 | 0.21 - 0.35 | [7] |
| -CF₃ | 0.43 | 0.54 | [9] |
| -OCH₃ | 0.12 | -0.27 | [9] |
| -NO₂ | 0.71 | 0.78 | [9] |
| -Cl | 0.37 | 0.23 | [9] |
| -H | 0.00 | 0.00 | [9] |
Note: The range for -OCF₃ reflects values from different measurement studies.
The data clearly positions the -OCF3 group as a strong electron-withdrawing substituent, comparable in meta-directing strength to chlorine and slightly weaker than the trifluoromethyl group in the para position.[7][9]
Impact on Thiol Acidity (pKa)
The acidity of a thiol (R-SH) is defined by its acid dissociation constant (pKa), which reflects the equilibrium of its deprotonation to the corresponding thiolate anion (R-S⁻).
R-SH ⇌ R-S⁻ + H⁺
Substituents that stabilize the resulting thiolate anion will shift the equilibrium to the right, making the thiol a stronger acid and thus lowering its pKa value.[10] The potent electron-withdrawing nature of the trifluoromethoxy group strongly stabilizes the negative charge of the thiolate anion through the -I effect.[7] Therefore, attaching an -OCF3 group to a molecule containing a thiol moiety is expected to significantly increase its acidity (i.e., lower its pKa).
While direct experimental data for trifluoromethoxy-substituted thiols is scarce in the reviewed literature, the trend can be reliably predicted by comparing the pKa values of other substituted thiophenols.
Table 2: Experimental pKa Values of Substituted Thiophenols in Aqueous Solution
| Thiophenol Derivative (para-substituted) | Substituent | pKa | Expected Effect of Substituent |
| 4-Methoxythiophenol | -OCH₃ | 6.83 | Electron Donating |
| Thiophenol | -H | 6.62 | Neutral Reference |
| 4-Chlorothiophenol | -Cl | 6.01 | Electron Withdrawing |
| 4-Nitrothiophenol | -NO₂ | 4.58 | Strongly Electron Withdrawing |
| 4-Trifluoromethoxythiophenol | -OCF₃ | ~5.5-6.0 (Predicted) | Strongly Electron Withdrawing |
Sources:[11][12]. The pKa for 4-trifluoromethoxythiophenol is an educated prediction based on its Hammett constant relative to -Cl and -NO₂.
The prediction indicates that the -OCF3 group renders the thiol significantly more acidic than an unsubstituted thiol or one bearing an electron-donating group.
Experimental Protocol: Spectrophotometric pKa Determination of Thiols
A common and reliable method for determining thiol pKa values is through spectrophotometric titration using Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[13][14]
-
Preparation of Buffers: Prepare a series of buffer solutions spanning a pH range from approximately 2 units below to 2 units above the expected pKa (e.g., pH 4 to 8 for an expected pKa of 6).
-
Reaction Setup: For each pH value, prepare a solution in a cuvette containing the buffer, a known concentration of the thiol compound, and a known concentration of DTNB.
-
Reaction Mechanism: The thiolate anion (the deprotonated form of the thiol) reacts with DTNB in a disulfide exchange reaction to release the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is a yellow-colored chromophore.[13][14] The protonated thiol reacts much more slowly or not at all.
-
Measurement: Measure the absorbance of the TNB²⁻ anion at its λmax (typically 412 nm) after the reaction has reached equilibrium.[13]
-
Data Analysis: Plot the measured absorbance against the pH of the buffer. The resulting data will form a sigmoidal curve.
-
pKa Calculation: The pKa is the pH at which the absorbance is half of the maximum absorbance, corresponding to the point where [R-SH] = [R-S⁻]. The data can be fitted to the Henderson-Hasselbalch equation to determine a precise pKa value.
Impact on Thiol Nucleophilicity
Nucleophilicity refers to the ability of a species to donate an electron pair to an electrophile. For thiols, the reactive nucleophile is typically the thiolate anion (R-S⁻), as it is a much stronger nucleophile than the protonated thiol (R-SH).[15] The nucleophilicity of a thiolate is influenced by the electron density on the sulfur atom.
The strong -I effect of the trifluoromethoxy group withdraws electron density from the entire molecule, including the sulfur atom of the thiol/thiolate. This reduction in electron density makes the sulfur a poorer electron pair donor, thus decreasing its nucleophilicity .[7] A lower pKa means the thiolate forms more readily at a given pH, but the intrinsic reactivity of that thiolate will be lower. The overall reaction rate with an electrophile will depend on the balance between the concentration of the thiolate (governed by pKa) and its intrinsic nucleophilicity.
Experimental Protocol: Determination of Thiol Nucleophilicity
Thiol nucleophilicity can be quantified by measuring the second-order rate constant (k) of its reaction with a standard electrophile. A common method uses the fluorescent probe monobromobimane (mBBr).[16]
-
Constant pH Buffer: Prepare a buffer solution at a constant pH where a sufficient concentration of the thiolate anion exists (typically at or above the thiol's pKa).
-
Reagent Preparation: Prepare stock solutions of the thiol to be tested and the electrophilic probe, mBBr.
-
Kinetic Assay: Initiate the reaction by mixing the thiol and mBBr in the buffer solution at a controlled temperature.
-
Fluorescence Monitoring: The reaction of the thiolate with mBBr forms a fluorescent thioether product. Monitor the increase in fluorescence intensity over time using a fluorometer.
-
Rate Constant Calculation: The initial rate of the reaction is proportional to the concentrations of the thiolate and mBBr. By plotting the fluorescence increase over time and knowing the initial reactant concentrations, the second-order rate constant (k), which serves as a quantitative measure of nucleophilicity, can be calculated.[16]
Impact on Thiol Redox Potential
The principal redox reaction for thiols is their oxidation to disulfides (R-S-S-R). This process involves the removal of electrons from the sulfur atoms.
2 R-SH ⇌ R-S-S-R + 2 H⁺ + 2 e⁻
The ease with which a compound can be oxidized is measured by its oxidation potential. A more positive potential indicates that the compound is more difficult to oxidize.
The strong electron-withdrawing -OCF3 group decreases the electron density at the sulfur atom. Removing electrons from this already electron-deficient center becomes energetically more demanding. Consequently, a trifluoromethoxy-substituted thiol is expected to be more resistant to oxidation , exhibiting a higher oxidation potential compared to an unsubstituted or electron-rich thiol. This effect can enhance the metabolic stability of a drug molecule by making a critical thiol group less susceptible to oxidative degradation.[3]
Implications for Drug Development and Conclusion
The electronic effects of the trifluoromethoxy group on a thiol moiety are profound and predictable, offering medicinal chemists a powerful tool for fine-tuning molecular properties.
-
Increased Acidity (Lower pKa): By lowering the pKa, the -OCF3 group increases the proportion of the anionic thiolate form at physiological pH. This can be used to modulate interactions with biological targets where the anionic form is preferred for binding.
-
Decreased Nucleophilicity: The reduced nucleophilicity of the corresponding thiolate can decrease the rates of unwanted reactions with endogenous electrophiles, potentially reducing off-target effects and improving the safety profile of a drug.
-
Increased Oxidation Potential: Enhanced resistance to oxidation can improve the metabolic stability and shelf-life of a thiol-containing drug, increasing its in vivo half-life.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 2-(Trifluoromethoxy)thiophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and electronic properties of 2-(Trifluoromethoxy)thiophenol. The trifluoromethoxy and thiol substituents on a benzene ring create a molecule of significant interest in medicinal chemistry and materials science, owing to the unique physicochemical properties they impart. Understanding the molecule's conformational preferences, vibrational modes, and electronic structure at a quantum level is crucial for predicting its reactivity, metabolic stability, and potential as a building block for novel therapeutic agents. This document outlines the computational protocols, presents key quantitative data in a structured format, and illustrates the logical workflow of the theoretical analysis.
Introduction
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, has become a cornerstone of modern drug design. This group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a thiophenol moiety, which is also a key pharmacophore and a reactive handle for synthesis, the resulting compound, this compound, presents a unique electronic and steric profile.
Quantum chemical calculations offer a powerful in silico approach to characterize such molecules before or in parallel with experimental studies.[1] Methods like Density Functional Theory (DFT) allow for the precise calculation of molecular geometries, vibrational spectra, and electronic properties, providing deep insights into structure-activity relationships.[2] This guide details the theoretical framework for studying this compound, offering valuable data for researchers in drug discovery and computational chemistry.
Computational Methodology
The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs.[2] The methodology follows established protocols for obtaining accurate theoretical data for phenolic and thiophenolic compounds.[2][3]
Geometry Optimization and Conformational Analysis
The initial structure of this compound was built using molecular modeling software. A conformational analysis is crucial due to the rotational freedom of the -SH and -OCF3 groups.[4] A relaxed potential energy surface scan is typically performed by rotating the S-H bond and the O-CF3 bond to identify the global minimum energy conformation. The final geometry optimization was then carried out using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[2][5] This level of theory is well-suited for capturing the electronic and structural details of organic molecules containing sulfur and fluorine.[2][5]
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory.[1] The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.
Electronic Property Analysis
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry.[2] The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[2] Additionally, Mulliken population analysis was performed to understand the charge distribution across the molecule.
The following diagram illustrates the logical workflow of the computational study.
Results and Discussion
Molecular Geometry
The optimized geometric parameters for the lowest energy conformer of this compound are presented in Table 1. The bond lengths and angles are consistent with values expected for substituted benzene derivatives. The C-S and S-H bond lengths are of particular interest for understanding the molecule's potential as a hydrogen atom donor in antioxidant processes.[2]
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | (Å) | |
| C-S | 1.785 | |
| S-H | 1.348 | |
| C-O | 1.362 | |
| O-C(F3) | 1.419 | |
| C-F (avg.) | 1.345 | |
| Bond Angles | (°) | |
| C-S-H | 96.5 | |
| C-C-S | 121.8 | |
| C-C-O | 124.5 | |
| C-O-C(F3) | 119.7 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental IR and Raman data. Key vibrational modes include the S-H stretching, C-S stretching, and the characteristic strong absorptions from the C-F bonds of the trifluoromethoxy group. The assignments for the most relevant modes are summarized in Table 2.
Table 2: Selected Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| S-H Stretch | 2595 |
| Aromatic C-H Stretch | 3050 - 3100 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| C-F Symmetric Stretch | 1185 |
| C-F Asymmetric Stretch | 1260 |
| C-O Stretch | 1215 |
| C-S Stretch | 755 |
Frontier Molecular Orbitals and Reactivity Descriptors
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding chemical reactivity.[2] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO of this compound is primarily localized on the thiophenol group, particularly the sulfur atom, indicating this is the likely site for electrophilic attack and oxidation. The LUMO is distributed across the aromatic ring and the trifluoromethoxy group. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[2]
The following diagram illustrates the relationship between key reactivity descriptors derived from HOMO and LUMO energies.
Quantitative values for these electronic properties are presented in Table 3. The relatively low HOMO energy suggests a moderate electron-donating capability, while the HOMO-LUMO gap provides insight into the molecule's stability.
Table 3: Calculated Electronic Properties of this compound
| Property | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.22 |
| HOMO-LUMO Energy Gap | ΔE | 5.63 |
| Ionization Potential (Koopmans') | IP | 6.85 |
| Electron Affinity (Koopmans') | EA | 1.22 |
| Global Hardness | η | 2.82 |
| Electronegativity | χ | 4.04 |
| Electrophilicity Index | ω | 2.89 |
Conclusion
This guide has detailed the application of DFT calculations for the comprehensive characterization of this compound. The theoretical data on its geometry, vibrational frequencies, and electronic properties provide a fundamental understanding of its physicochemical nature. The localization of the HOMO on the sulfur atom suggests its importance in the molecule's reactivity, such as its potential antioxidant activity via the thiol group. The calculated HOMO-LUMO gap indicates a high kinetic stability. These computational insights are invaluable for guiding the synthesis, characterization, and application of this molecule in drug development and materials science, enabling a more rational design of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing antioxidant activity through theory and experiments: A comparative DFT study of phenol and thiophenol analogues | Poster Board #2048 - American Chemical Society [acs.digitellinc.com]
- 4. A Study of Structures, Mechanisms, and Theories through Computational Chemistry [escholarship.org]
- 5. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Trifluoromethoxy)thiophenol from Substituted Halogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, trifluoromethoxy-substituted building blocks, such as 2-(trifluoromethoxy)thiophenol, are of significant interest. This thiophenol derivative serves as a key intermediate for introducing the 2-(trifluoromethoxy)phenylthio moiety into complex molecules, a common structural motif in pharmacologically active compounds. This document provides a detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution (SNAr) on a readily available substituted halogenated benzene.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the nucleophilic aromatic substitution of a suitable 1-halo-2-(trifluoromethoxy)benzene with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). The electron-withdrawing nature of the trifluoromethoxy group activates the aromatic ring, making it susceptible to nucleophilic attack, which is a key principle in SNAr reactions.[1][2]
Caption: Synthetic workflow for this compound via SNAr.
Experimental Protocol
This protocol is adapted from a general method for the preparation of substituted thiophenols from halogenated benzenes bearing electron-withdrawing groups.[3]
Objective: To synthesize this compound from 1-chloro-2-(trifluoromethoxy)benzene.
Materials:
-
1-Chloro-2-(trifluoromethoxy)benzene
-
Sodium hydrosulfide (NaSH), industrial grade, crushed
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dilute sulfuric acid (e.g., 10%)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add crushed industrial sodium hydrosulfide (0.5 mol).
-
Add the aprotic polar solvent, such as N,N-dimethylformamide or dimethyl sulfoxide (e.g., 180 g).[3]
-
Begin stirring the mixture under a nitrogen atmosphere.
-
-
Addition of Reactant:
-
Add 1-chloro-2-(trifluoromethoxy)benzene (0.1 mol) to the flask. The molar ratio of the hydrosulfhydrylating reagent to the halogenated benzene should be in the range of 3-15:1.[3]
-
-
Reaction:
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add dilute sulfuric acid to the stirred mixture to acidify it to a pH of 2-5.[3] This step should be performed in a well-ventilated fume hood as hydrogen sulfide gas may be evolved.
-
The product can be isolated by steam distillation or solvent extraction.[3]
-
For solvent extraction, transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by vacuum distillation to yield the final this compound.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes conditions for the synthesis of analogous substituted thiophenols from halogenated benzenes, as described in the cited literature.[3] These examples demonstrate the general applicability of the method.
| Starting Halogenated Benzene | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Bis(trifluoromethyl)chlorobenzene | NaSH | DMSO | 110 | 10 | 80 |
| p-Difluorobenzene | KSH | DMAc | 80 | 16 | 62 |
| 1,2,4-Trifluorobenzene | KSH | Acetone | 100 | 10 | N/A |
| Trifluoromethyl chlorobenzene (general) | NaSH | DMAc | 50-150 | 12-18 | N/A |
Note: DMAc refers to N,N-dimethylacetamide. Yields are as reported in the patent literature and may vary.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Sodium hydrosulfide is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The acidification step can release toxic and flammable hydrogen sulfide (H₂S) gas. Ensure adequate ventilation and have a means to neutralize potential off-gassing.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the trifluoromethoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S-H stretch.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
experimental protocol for the S-alkylation of 2-(Trifluoromethoxy)thiophenol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the S-alkylation of 2-(trifluoromethoxy)thiophenol, a key transformation for the synthesis of various pharmaceutical and agrochemical candidates. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making its incorporation into thioethers a valuable strategy in drug discovery.
Introduction
S-alkylation is a fundamental and robust method for the formation of carbon-sulfur bonds. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where a thiolate anion, generated in situ from the corresponding thiol and a base, attacks an alkyl halide electrophile. For thiophenols bearing electron-withdrawing groups, such as the trifluoromethoxy group, the acidity of the thiol proton is increased, facilitating the formation of the thiolate nucleophile. This protocol outlines a straightforward and efficient procedure for this transformation.
Reaction Principle
The S-alkylation of this compound involves the deprotonation of the thiol by a suitable base to form the corresponding thiolate. This potent nucleophile then displaces a halide from an alkyl halide to furnish the desired 2-(trifluoromethoxy)phenyl alkyl sulfide.
General Reaction Scheme: Ar-SH + R-X + Base → Ar-S-R + Base·HX
Where Ar = 2-(Trifluoromethoxy)phenyl and R = an alkyl group
Experimental Protocol
This protocol describes a general procedure for the S-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the thiophenol in a suitable solvent such as DMF or acetonitrile (approximately 0.2-0.5 M). Add a base, such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq).
-
Addition of Alkylating Agent: To the stirred mixture, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkyl halides, the reaction mixture may be gently heated (e.g., to 50-60 °C).
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure S-alkylated product.
Data Presentation
The following table summarizes hypothetical quantitative data for the S-alkylation of this compound with various alkyl halides, based on typical reaction outcomes for similar substrates.[1]
| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 2 | 25 | 95 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 4 | 25 | 92 |
| 3 | Benzyl Bromide | Et₃N | MeCN | 3 | 25 | 98 |
| 4 | Propyl Iodide | K₂CO₃ | DMF | 5 | 50 | 88 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the S-alkylation of this compound.
Signaling Pathway (Logical Relationship)
This diagram illustrates the logical progression of the chemical transformation.
References
Application Notes and Protocols for the Use of 2-(Trifluoromethoxy)thiophenol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(trifluoromethoxy)thiophenol in palladium-catalyzed cross-coupling reactions, a critical transformation in modern synthetic chemistry. The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell permeability of molecules.
Introduction to C-S Cross-Coupling Reactions
Palladium-catalyzed carbon-sulfur (C-S) cross-coupling reactions are powerful methods for the synthesis of aryl thioethers. These reactions typically involve the coupling of a thiol with an aryl halide or pseudohalide in the presence of a palladium catalyst, a ligand, and a base. The resulting aryl thioethers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Key Applications
The primary application of this compound in palladium-catalyzed cross-coupling is the synthesis of 2-(trifluoromethoxy)phenyl aryl sulfides. These compounds are important building blocks for:
-
Drug Discovery: Incorporation of the 2-(trifluoromethoxy)phenylthio moiety can modulate the pharmacological properties of lead compounds.
-
Agrochemicals: The unique properties of the trifluoromethoxy group can enhance the efficacy and selectivity of pesticides and herbicides.
-
Materials Science: Aryl thioethers containing the -OCF₃ group can be used in the development of advanced materials with tailored electronic and physical properties.
Experimental Protocols
The following is a generalized protocol for the palladium-catalyzed C-S cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates and reaction scales.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, dppf, cataCXium® A)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.01-0.10 mmol, 1-10 mol%).
-
Addition of Reagents: Add the base (1.5-2.0 mmol, 1.5-2.0 equiv) to the Schlenk tube.
-
Solvent and Thiol Addition: Add the anhydrous solvent (5-10 mL), followed by the this compound (1.1-1.5 mmol, 1.1-1.5 equiv).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(trifluoromethoxy)phenyl aryl sulfide.
Data Presentation
The following table summarizes typical reaction conditions and hypothetical yields for the palladium-catalyzed C-S coupling of this compound with various aryl bromides. Note: This data is illustrative and based on general knowledge of C-S coupling reactions; specific optimization for each substrate is recommended.
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (3) | dppf (6) | K₃PO₄ | Dioxane | 100 | 18 | 82 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | cataCXium® A (5) | NaOt-Bu | Toluene | 90 | 8 | 91 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (4) | Xantphos (8) | Cs₂CO₃ | DMF | 120 | 24 | 75 |
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed C-S Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction.
Caption: A simplified catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of 2-(trifluoromethoxy)phenyl aryl sulfides.
Caption: General experimental workflow for palladium-catalyzed C-S coupling.
Application Notes and Protocols: 2-(Trifluoromethoxy)thiophenol in Medicinal Chemistry and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)thiophenol is a versatile building block in medicinal chemistry, offering a unique combination of physicochemical properties desirable for drug design. The incorporation of the trifluoromethoxy (-OCF₃) group and a thiol (-SH) functionality onto a phenyl ring provides a scaffold with the potential to modulate lipophilicity, metabolic stability, and target engagement. This document outlines the application of this compound in the design of novel therapeutic agents, supported by experimental protocols and quantitative bioactivity data from analogous compounds.
The trifluoromethoxy group is a highly lipophilic and electron-withdrawing moiety that can significantly enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation.[1][2] Its presence can also improve membrane permeability and binding affinity to biological targets.[1][3] The thiol group, a known nucleophile and metal chelator, can participate in crucial interactions with enzyme active sites, particularly those containing cysteine residues, and can also act as an antioxidant.[4][5] The strategic combination of these two functional groups in this compound makes it an attractive starting point for the development of new drugs targeting a range of diseases.
Key Applications in Drug Design
Derivatives of this compound have been explored for various therapeutic applications, primarily leveraging the unique properties of the trifluoromethoxy and thiol groups.
Anticancer Agents
The trifluoromethyl group, a close relative of the trifluoromethoxy group, has been incorporated into various anticancer agents.[6] Thiophene-containing compounds have also demonstrated significant anticancer activity through mechanisms such as topoisomerase inhibition, tyrosine kinase inhibition, and induction of apoptosis.[7][8] While specific studies on this compound are limited, analogous structures such as trifluoromethyl thioxanthone derivatives have shown potent cytotoxicity against cancer cell lines.[6]
Anti-inflammatory Agents
The cyclooxygenase (COX) enzymes are key targets in the development of anti-inflammatory drugs. The thiol group can interact with residues in the active site of COX enzymes.[9] Trifluoromethyl-containing compounds have been investigated as COX inhibitors.[6] This suggests that derivatives of this compound could be designed as novel anti-inflammatory agents.
Antimicrobial Agents
Thiophene and its derivatives have been extensively studied for their antimicrobial properties.[3][10] The sulfur atom in the thiophene ring is thought to contribute to its antimicrobial activity. The lipophilicity imparted by the trifluoromethoxy group could enhance the ability of such compounds to penetrate microbial cell membranes, potentially leading to more potent antimicrobial agents.
Quantitative Bioactivity Data
The following table summarizes the in vitro bioactivity of trifluoromethyl thioxanthone analogues, which serve as representative examples of the potential of trifluoromethyl- and thiol-containing scaffolds in drug discovery.
| Compound ID | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |
| Compound 1 | Cytotoxicity | HeLa | 87.8 nM | [6] |
| Compound 2 | COX-2 Inhibition | - | 1.67 ± 0.5 µM | [6] |
| Compound 3 | COX-2 Inhibition | - | 25.9 ± 0.45 nM | [9] |
| Compound 4 | COX-2 Inhibition | - | 6.5 nM | [9] |
| Compound 4 | Pancreatic Lipase Inhibition | - | 100.6 to 277 µM | [6] |
Experimental Protocols
Protocol 1: Synthesis of (2-(Trifluoromethoxy)phenylthio)acetic Acid
This protocol describes the S-alkylation of this compound to synthesize a simple derivative, which can be a precursor for more complex molecules. This method is adapted from general procedures for the S-alkylation of thiols.[11]
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water.
-
To hydrolyze the ester, add a solution of 1 M HCl and stir vigorously for 2-3 hours.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure (2-(trifluoromethoxy)phenylthio)acetic acid.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the COX-2 enzyme.
Materials:
-
Synthesized this compound derivatives
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E₂ (PGE₂) immunoassay kit
-
Assay buffer (e.g., Tris-HCl)
-
Inhibitor solvent (e.g., DMSO)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microplate, add the assay buffer, the human recombinant COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a commercial PGE₂ immunoassay kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothesized mechanism of action for a this compound derivative as a COX-2 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]
- 10. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols: 2-(Trifluoromethoxy)thiophenol as a Precursor for Bioactive Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(trifluoromethoxy)thiophenol as a versatile precursor for the synthesis of novel sulfur-containing compounds with potential biological activity. The introduction of the trifluoromethoxy group can significantly enhance the lipophilicity and metabolic stability of drug candidates, making this precursor a valuable tool in medicinal chemistry. While direct literature on the bioactivity of derivatives from this specific precursor is emerging, this document outlines plausible synthetic routes to key bioactive scaffolds and provides illustrative protocols and hypothetical bioactivity data based on analogous compounds.
Introduction to this compound in Drug Discovery
The trifluoromethoxy group (-OCF₃) is increasingly utilized in drug design to improve a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve membrane permeability and oral bioavailability. When incorporated into a thiophenol scaffold, it provides a nucleophilic sulfur center for the synthesis of a wide array of sulfur-containing heterocycles, which are prominent in many biologically active compounds.
Synthesis of Bioactive Scaffolds from this compound
This compound is a key starting material for the synthesis of various heterocyclic systems known for their pharmacological activities. Two prominent examples are benzothiazoles and thiochromanes.
1. Synthesis of 2-Arylbenzothiazoles:
Benzothiazoles are a class of bicyclic heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of 2-arylbenzothiazoles can be achieved through the condensation of this compound with aromatic aldehydes.
2. Synthesis of Thiochromanes:
Thiochromane scaffolds are present in a variety of pharmacologically active molecules with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.[1] A common route to thiochromanes involves the reaction of thiophenols with allenes.
Hypothetical Bioactivity Data
To illustrate the potential of derivatives from this compound, the following table presents hypothetical bioactivity data for a plausible 2-arylbenzothiazole derivative against a cancer cell line and a key signaling enzyme.
Table 1: Hypothetical Bioactivity of 2-(4-chlorophenyl)-7-(trifluoromethoxy)benzo[d]thiazole
| Compound ID | Target | Assay Type | IC₅₀ (µM) |
| TFMBT-Cl | HeLa (cervical cancer cell line) | Cell Viability (MTT) | 2.5 |
| TFMBT-Cl | PI3Kα | Enzyme Inhibition | 0.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent plausible bioactivity for a compound of this class based on known pharmacophores.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorophenyl)-7-(trifluoromethoxy)benzo[d]thiazole
This protocol describes a potential method for the synthesis of a 2-arylbenzothiazole derivative from this compound.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMSO (5 mL), add 4-chlorobenzaldehyde (1.1 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Visualization
Potential Target: The PI3K/Akt Signaling Pathway
Many benzothiazole derivatives have been shown to exhibit anticancer activity by targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt pathway. Aberrant activation of this pathway is a hallmark of many cancers.
Below is a simplified diagram of the PI3K/Akt signaling pathway, which could be a potential target for bioactive compounds derived from this compound.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and biological evaluation of bioactive compounds from this compound.
References
Application Note: A Robust Protocol for the Oxidation of 2-(Trifluoromethoxy)thiophenol to Bis(2-(trifluoromethoxy)phenyl) Disulfide
Introduction
Disulfide bonds are crucial structural motifs in a vast array of biologically active molecules and are integral to the fields of medicinal chemistry and materials science. The synthesis of symmetrical disulfides from their corresponding thiols is a fundamental transformation in organic chemistry. This application note provides a detailed and reliable protocol for the oxidation of 2-(trifluoromethoxy)thiophenol, a substrate bearing a strong electron-withdrawing group, to its corresponding disulfide, bis(2-(trifluoromethoxy)phenyl) disulfide. The presented method utilizes dimethyl sulfoxide (DMSO) as a mild and selective oxidant, a process that is often facilitated by an acid catalyst, ensuring high yield and purity of the final product. This protocol is designed for researchers and professionals in drug development and chemical synthesis who require an efficient and scalable method for preparing functionalized diaryl disulfides.
Overall Reaction
Experimental Protocol
This protocol is based on established methods for the mild oxidation of aromatic thiols using DMSO.
Materials:
-
This compound (starting material)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydroiodic acid (HI) or another suitable acid catalyst
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.15 mmol).
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous acetonitrile (20 mL) to dissolve the starting material. Follow this with the addition of anhydrous dimethyl sulfoxide (DMSO) (1.83 mL, 25.75 mmol, 5.0 eq).
-
Initiation of Reaction: While stirring the solution at room temperature, add a catalytic amount of hydroiodic acid (HI, 57 wt% in water, approximately 0.1 mL).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting thiol spot and the appearance of a new, less polar disulfide spot indicates the reaction is proceeding. The reaction is typically complete within 1-3 hours.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding 30 mL of a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Shake vigorously and allow the layers to separate. Discard the aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 x 30 mL of deionized water and 1 x 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of diethyl ether.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure bis(2-(trifluoromethoxy)phenyl) disulfide as a white to off-white solid.
Data Presentation
The following table summarizes the quantitative data for a typical reaction performed according to this protocol.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight of Starting Material | 194.17 g/mol |
| Amount of Starting Material | 1.00 g |
| Moles of Starting Material | 5.15 mmol |
| Product | Bis(2-(trifluoromethoxy)phenyl) disulfide |
| Molecular Weight of Product | 386.32 g/mol |
| Theoretical Yield | 0.995 g |
| Actual Yield (Isolated) | 0.925 g |
| Yield (%) | 93% |
| Purity (by HPLC or ¹H NMR) | >98% |
| Melting Point | 68-70 °C (literature value for similar compounds) |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of bis(2-(trifluoromethoxy)phenyl) disulfide.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Thiophenols have a strong, unpleasant odor. Handle with care.
-
Hydroiodic acid is corrosive. Handle with extreme care.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid contact.
This detailed protocol provides a reproducible and high-yielding method for the synthesis of bis(2-(trifluoromethoxy)phenyl) disulfide, which should be a valuable tool for researchers in organic synthesis and drug discovery.
Synthetic Routes to Derivatives of 2-(Trifluoromethoxy)thiophenol: A Guide for Researchers
Introduction: The Significance of the Trifluoromethoxy Group in Thiophenol Chemistry
The incorporation of the trifluoromethoxy (-OCF₃) group into organic molecules has become a cornerstone of modern medicinal and materials chemistry. This electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a thiophenol scaffold, the resulting 2-(trifluoromethoxy)thiophenol and its derivatives become highly valuable building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties conferred by the -OCF₃ group, combined with the versatile reactivity of the thiol functionality, open up a vast chemical space for exploration.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic pathways to this compound and its diverse derivatives. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but also the scientific rationale behind the experimental choices. This document is designed to be a practical and authoritative resource, empowering researchers to confidently incorporate this valuable synthon into their research and development programs.
Part 1: Synthesis of the Core Scaffold: this compound
The successful synthesis of derivatives hinges on the efficient and reliable preparation of the parent this compound. Here, we present three robust and widely applicable synthetic strategies, each with its own set of advantages and considerations.
Route 1: The Classic Approach - Diazotization of 2-(Trifluoromethoxy)aniline
This route leverages the readily available 2-(trifluoromethoxy)aniline as a starting material. The transformation proceeds via a Sandmeyer-type reaction, a classic and powerful method for the introduction of a wide range of functional groups onto an aromatic ring via a diazonium salt intermediate.
Causality of Experimental Choices: The conversion of the amine to a diazonium salt is a critical activation step. The diazonium group is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution. The use of potassium ethyl xanthate as the sulfur nucleophile is a well-established method for introducing a protected thiol group. The subsequent hydrolysis under basic conditions unmasks the desired thiophenol. The copper(I) catalyst is believed to facilitate the reaction through a single-electron transfer mechanism, generating an aryl radical that then reacts with the sulfur nucleophile.[1][2]
Experimental Protocol:
-
Diazotization:
-
Dissolve 2-(trifluoromethoxy)aniline (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Xanthate Formation:
-
In a separate flask, dissolve potassium ethyl xanthate (1.5 eq.) in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A dark oil or solid will form.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Hydrolysis:
-
Add ethanol to the reaction mixture, followed by a solution of sodium hydroxide (3-4 eq.) in water.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate ester.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to pH 1-2.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
References
Application Notes: 2-(Trifluoromethoxy)thiophenol in Agrochemical Synthesis
References
- 1. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. peptechbio.com [peptechbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]
- 8. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
Application Notes and Protocols: Reactions of 2-(Trifluoromethoxy)thiophenol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)thiophenol is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF3) imparts unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can significantly influence the biological activity and physicochemical properties of target molecules. The thiol functionality serves as a versatile handle for introducing this moiety into various scaffolds through reactions with a range of electrophiles. These reactions, primarily S-alkylation, S-acylation, and S-arylation, lead to the formation of diverse thioethers, which are prevalent in numerous pharmaceuticals and agrochemicals.
This document provides detailed application notes and experimental protocols for the reaction of this compound with common electrophiles, including alkyl halides, acyl chlorides, and aryl halides.
General Reaction Scheme
The sulfur atom in this compound acts as a potent nucleophile, readily reacting with various electrophilic partners to form stable carbon-sulfur bonds. The general transformation can be depicted as follows:
Caption: General reaction of this compound with an electrophile.
Section 1: S-Alkylation with Alkyl Halides
S-alkylation of this compound with alkyl halides is a straightforward and efficient method for the synthesis of 2-(trifluoromethoxy)phenyl alkyl sulfides. This reaction typically proceeds via an SN2 mechanism and is facilitated by a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Experimental Protocol: General Procedure for S-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Base (e.g., potassium carbonate, sodium hydride, triethylamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))
-
Deionized water
-
Brine solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of thiophenol) in a round-bottom flask, add the base (1.1-1.5 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate.
-
Add the alkyl halide (1.0-1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Experimental workflow for the S-alkylation of this compound.
Data Presentation: Representative S-Alkylation Reactions
| Entry | Electrophile (Alkyl Halide) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | DMF | RT | 2 | >95 |
| 2 | Benzyl bromide | NaH | THF | RT | 3 | >90 |
| 3 | Ethyl bromoacetate | K₂CO₃ | ACN | 50 | 4 | ~85 |
| 4 | Allyl bromide | Et₃N | DCM | RT | 2 | >90 |
| 5 | 2-Bromo-1-phenylethanone | K₂CO₃ | Acetone | RT | 3 | ~88 |
Note: The yields presented are typical for S-alkylation of substituted thiophenols and serve as an estimation. Actual yields may vary depending on the specific substrate and reaction conditions.
Section 2: S-Acylation with Acyl Chlorides
S-acylation of this compound with acyl chlorides provides a direct route to the corresponding thioesters. This reaction is generally rapid and high-yielding, often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol: General Procedure for S-Acylation
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine solution
-
Organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and the base (1.2 equiv.) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equiv.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting thioester by column chromatography.
Caption: Experimental workflow for the S-acylation of this compound.
Data Presentation: Representative S-Acylation Reactions
| Entry | Electrophile (Acyl Chloride) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 0 to RT | 1 | >95 |
| 2 | Benzoyl chloride | Pyridine | THF | 0 to RT | 2 | >90 |
| 3 | Cyclopropanecarbonyl chloride | Et₃N | DCM | 0 to RT | 1.5 | ~92 |
| 4 | 4-Nitrobenzoyl chloride | Et₃N | DCM | 0 to RT | 2 | ~89 |
Note: The yields are representative and may vary based on experimental conditions.
Section 3: S-Arylation with Aryl Halides
The S-arylation of this compound with aryl halides typically requires a catalyst, as the direct nucleophilic aromatic substitution is often challenging unless the aryl halide is highly activated with electron-withdrawing groups. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination conditions adapted for S-arylation, are commonly employed.
Experimental Protocol: General Procedure for Palladium-Catalyzed S-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite or silica gel for filtration
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the ligand (1-10 mol%), and the base (1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite or silica gel, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Key components for a successful S-arylation reaction.
Data Presentation: Representative S-Arylation Reactions
| Entry | Electrophile (Aryl Halide) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | ~85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 18 | ~80 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | ~82 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 24 | ~75 |
Note: Yields are estimations based on typical Buchwald-Hartwig S-arylation reactions and may require optimization for this specific substrate.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the reaction of this compound with a variety of electrophiles. These transformations are fundamental for the synthesis of novel thioethers with potential applications in drug discovery and materials science. The electron-withdrawing nature of the trifluoromethoxy group may slightly decrease the nucleophilicity of the thiol compared to electron-rich thiophenols, but the provided conditions are generally robust and should lead to the desired products in good to excellent yields. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best results.
Application Notes and Protocols for the Preparation of Metal Complexes with 2-(Trifluoromethoxy)thiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes featuring 2-(Trifluoromethoxy)thiophenol as a primary ligand. The unique electronic properties of the trifluoromethoxy group, combined with the coordinating ability of the thiophenol moiety, make these complexes highly promising candidates for catalysis and medicinal chemistry.[1][2] This guide offers detailed experimental protocols, explains the scientific rationale behind methodological choices, and presents expected characterization data to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound in Coordination Chemistry
The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3] The trifluoromethoxy (-OCF3) group is particularly advantageous due to its strong electron-withdrawing nature and steric bulk, which can significantly modulate the physicochemical properties of a molecule.[1] When appended to a thiophenol scaffold, the resulting ligand, this compound, offers a soft sulfur donor atom for coordination to transition metals, creating complexes with unique electronic and structural features.
Thiol-containing compounds are known to form stable complexes with a variety of metals and are present in numerous biological systems.[4] The resulting metal thiolato complexes have shown promise in a range of applications, including as catalysts and therapeutic agents.[2][5] The strategic design of metal complexes with this compound, therefore, opens avenues for the development of novel catalysts with tailored reactivity and metallodrugs with enhanced efficacy.[4][6]
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the deprotonated ligand. The general approach is adaptable for a variety of transition metals.
General Synthetic Workflow
The synthesis can be visualized as a multi-step process, starting from the deprotonation of the thiophenol to the formation of the final metal complex.
Caption: General workflow for the synthesis of metal complexes.
Detailed Experimental Protocol: Synthesis of a Generic M(II) Bis(2-(trifluoromethoxy)thiophenolato) Complex
This protocol provides a generalized procedure for the synthesis of a square planar or tetrahedral M(II) complex.
Materials:
-
This compound
-
Metal(II) chloride (e.g., PdCl2, CuCl2, ZnCl2)
-
Sodium hydride (NaH) or Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile (CH3CN)
-
Anhydrous diethyl ether
-
Schlenk flask and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand Deprotonation:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 mmol) in 20 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (2.1 mmol) or triethylamine (2.1 mmol) to the solution with stirring. Rationale: The base deprotonates the thiol group to form the more nucleophilic thiolate, which readily coordinates to the metal center.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Complex Formation:
-
In a separate Schlenk flask, dissolve the metal(II) chloride (1.0 mmol) in 15 mL of anhydrous THF or CH3CN. Some metal salts may require gentle heating to dissolve.
-
Slowly add the solution of the deprotonated ligand to the metal salt solution via a cannula with vigorous stirring. Rationale: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a bis-ligated complex.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
If a salt byproduct (e.g., NaCl) has precipitated, it can be removed by filtration prior to solvent evaporation.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted ligand.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.
-
Safety Precautions:
-
2-(Trifluoromethyl)thiophenol is irritating to the eyes, respiratory system, and skin.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Work with anhydrous solvents under an inert atmosphere to prevent the decomposition of reagents and products.
Characterization of the Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations |
| 1H NMR | To confirm the coordination of the ligand and the overall structure of the complex. | Disappearance of the thiol proton signal (~3-4 ppm). Shifts in the aromatic proton signals upon coordination to the metal center. |
| 19F NMR | To probe the electronic environment of the -OCF3 group. | A single resonance for the -OCF3 group, with a chemical shift that may be sensitive to the metal center and coordination geometry. |
| FT-IR Spectroscopy | To identify key functional groups and confirm coordination. | Disappearance of the S-H stretching vibration (typically around 2550 cm-1). Shifts in the C-S and aromatic C-H stretching frequencies upon complexation. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Ligand-to-metal charge transfer (LMCT) bands may appear in the visible region, which are characteristic of metal-thiolate bonding. |
| Elemental Analysis | To determine the empirical formula and purity of the complex. | The experimentally determined percentages of C, H, N, and S should match the calculated values for the proposed formula. |
| X-ray Crystallography | To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry. | Expected geometries include square planar (for Pd(II), Pt(II)) or tetrahedral (for Zn(II), Cd(II)).[8] |
Logical Flow for Characterization
The characterization process should follow a logical progression to build a complete picture of the synthesized complex.
Caption: A logical workflow for the characterization of metal complexes.
Potential Applications
The unique properties of metal complexes with this compound suggest their potential in catalysis and medicinal chemistry.
Catalysis
Transition metal complexes are widely used as catalysts in organic synthesis.[5] The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the metal center, potentially enhancing its catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The sulfur donor atom can also play a crucial role in stabilizing catalytic intermediates.
Medicinal Chemistry and Drug Development
Metal-based compounds are an important class of therapeutic agents.[6] Thiol-containing molecules and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[4][6] The high lipophilicity conferred by the trifluoromethoxy group may enhance the cell permeability of these complexes, potentially leading to improved bioavailability and therapeutic efficacy. The mechanism of action could involve the inhibition of key enzymes or interaction with nucleic acids.[6]
Conclusion
The synthesis of metal complexes with this compound offers a promising avenue for the development of novel functional molecules. The protocols and characterization guidelines presented here provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the potential of its metal complexes in catalysis and drug discovery. The strong electron-withdrawing properties of the trifluoromethoxy group, coupled with the versatile coordinating ability of the thiophenol moiety, make this an exciting area for future research.
References
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Metal-Free Photoredox Catalysis For The S-Trifluoromethylation Of Thio" by Raheemat Rafiu [scholarsmine.mst.edu]
- 4. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 7. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]
- 8. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(Trifluoromethoxy)thiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(Trifluoromethoxy)thiophenol (CAS No. 13333-97-6).
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key data is summarized in the table below.
| Property | Value | Significance for Purification |
| CAS Number | 13333-97-6 | Unique identifier for the compound. |
| Molecular Formula | C₇H₅F₃OS | Helps in calculating molar quantities. |
| Molecular Weight | 194.18 g/mol | Used for stoichiometric calculations. |
| Boiling Point | 175-177 °C (lit.)[1] | Essential for purification by distillation. |
| Density | 1.35 g/mL at 25 °C (lit.)[1][2] | Useful for phase separation in extractions. |
| Refractive Index | n20/D 1.499 (lit.)[1][2] | Can be used as a quick check for purity. |
| Acidity (pKa) | Similar to thiophenol (pKa ~6.6)[3] but increased by the electron-withdrawing -OCF₃ group. | Critical for liquid-liquid extraction techniques involving acid-base chemistry. |
Q2: What are the common impurities in crude this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include the corresponding aniline, sulfonyl chloride, or disulfide.[4][5][6]
-
Diphenyl Disulfide: Thiophenols are highly susceptible to oxidation, especially in the presence of air or base, leading to the formation of the corresponding disulfide (bis(2-(trifluoromethoxy)phenyl) disulfide).[3]
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Phenolic Byproducts: If the synthesis involves displacement reactions, related phenols can be significant impurities.[7][8]
Q3: How should I handle and store this compound to prevent degradation?
A3: Due to its susceptibility to oxidation, proper handling and storage are critical.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with oxygen.
-
Storage: Store in a cool, dark place in a tightly sealed container. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Avoid Bases: Avoid prolonged exposure to basic conditions, as the resulting thiophenolate is even more rapidly oxidized.[3]
Troubleshooting Purification Guides
This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.
Vacuum Distillation
Q: My product is decomposing or turning dark during distillation, even under vacuum. What's wrong?
A: Thermal decomposition is a likely issue. Thiophenols can be sensitive to high temperatures.
-
Check Vacuum Level: Ensure your vacuum system is pulling a sufficiently low pressure (e.g., <1 mmHg) to lower the boiling point significantly.
-
Temperature Control: Use a well-controlled oil bath and avoid overheating the distillation flask. The bath temperature should be no more than 20-30 °C above the vapor temperature.
-
Minimize Heating Time: Distill the product as quickly as possible without compromising separation efficiency.
-
Copper Additive: Adding a small amount of copper powder or turnings to the distillation flask can sometimes inhibit decomposition and disulfide formation.
Q: The distillation is very slow, and I'm not getting a good separation from a close-boiling impurity.
A: This indicates a need for higher separation efficiency.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates.
-
Insulation: Insulate the distillation head and column to maintain a proper temperature gradient and prevent heat loss.
Liquid-Liquid Extraction (LLE)
Q: I'm trying to use an acid-base extraction, but I'm getting a low recovery of my product.
A: Low recovery can result from several factors related to the compound's partitioning behavior.
-
Incomplete Deprotonation: Ensure the pH of the aqueous base (e.g., 1-2 M NaOH) is high enough (at least 2 pH units above the pKa of the thiophenol) to fully convert the thiol into its water-soluble thiophenolate salt.
-
Incomplete Reprotonation: When acidifying the aqueous layer to recover the product, ensure the pH is sufficiently low (at least 2 pH units below the pKa) to fully reprotonate the thiophenolate. Use a strong acid like HCl.
-
Insufficient Extractions: Perform multiple extractions (e.g., 3 times) with the organic solvent at each stage (washing and back-extraction) to ensure complete transfer of the compound between phases.[9]
-
Emulsion Formation: If an emulsion forms, it can trap your product. See the next question for solutions.
Q: An emulsion has formed at the interface of the aqueous and organic layers. How can I break it?
A: Emulsions are common and can often be resolved.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion and further decrease the solubility of the organic product in the aqueous layer.[9]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
Flash Column Chromatography
Q: My product is streaking on the TLC plate and giving poor separation on the column.
A: Streaking (tailing) is common for acidic compounds like thiophenols on silica gel.
-
Solvent System Modification: Add a small amount of a polar, acidic modifier to your eluent. For example, adding 0.5-1% acetic acid to a hexane/ethyl acetate mobile phase can suppress the ionization of the acidic thiol group, leading to sharper bands and better separation.
-
Decomposition on Silica: Thiols can oxidize on the silica surface. Run the column quickly and consider deactivating the silica gel by pre-rinsing it with the eluent before loading the sample.
Q: I'm seeing a new spot on my TLC plate after running the column that wasn't in the crude material.
A: This strongly suggests decomposition on the column.
-
Oxidation: The product has likely oxidized to the disulfide. This is accelerated by exposure to air and the slightly acidic surface of the silica gel.
-
Solution: Work quickly, use high-quality solvents, and consider flushing the column with an inert gas before and during the run. If the problem persists, an alternative purification method like distillation or crystallization might be more suitable.
Crystallization
Q: My compound won't crystallize from the chosen solvent.
A: Successful crystallization depends on finding a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., hexanes, methanol, ethanol, isopropanol, toluene). A good starting point can be a binary solvent system, such as methanol/water or hexane/ethyl acetate.[4]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration.
Q: The crystals that formed are oily or discolored.
A: This indicates that impurities have been trapped within the crystal lattice or on the surface.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of purer, larger crystals.
-
Recrystallize: A second recrystallization step is often necessary to achieve high purity.
-
Washing: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path or a short Vigreux column. Use a well-greased ground glass joint or Teflon sleeves to ensure a good seal.
-
Charging the Flask: Add the crude this compound to the distillation flask, along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump protected by a cold trap.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using an oil bath.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly re-introducing air.
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Base Extraction: Add 1 M aqueous NaOH solution to the funnel (approximately 1/3 of the organic phase volume). Stopper the funnel, invert, and vent frequently to release any pressure. Shake for 1-2 minutes.[9][10]
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 2-(trifluoromethoxy)thiophenolate) into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh 1 M NaOH two more times to ensure all the thiophenol has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Wash (Optional): The original organic layer, containing neutral or basic impurities, can be discarded. For a more rigorous purification, wash the combined basic aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). The thiophenol will precipitate or form an oily layer.
-
Back-Extraction: Extract the acidified aqueous layer three times with fresh organic solvent.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Diagram 1: Vacuum Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
Diagram 2: Liquid-Liquid Extraction Workflow
Caption: Workflow for the purification of this compound using acid-base LLE.
References
- 1. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides - Google Patents [patents.google.com]
- 8. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Trifluoromethoxylated Thiophenols
Welcome to the technical support center for the synthesis of trifluoromethoxylated thiophenols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in synthesizing trifluoromethoxylated thiophenols?
The main challenge lies in the sensitive nature of the thiol (-SH) and trifluoromethoxy (-OCF3) groups. The synthetic strategy must account for the reactivity of both functional groups to avoid unwanted side reactions. Key challenges include:
-
Thiol Oxidation: Thiols are easily oxidized to disulfides (-S-S-), especially under reaction conditions involving oxidants or even atmospheric oxygen.[1][2][3]
-
Functional Group Incompatibility: Reagents used for introducing the -OCF3 group can be harsh and may not be compatible with a pre-existing thiol group.[4][5] Conversely, reagents for introducing the thiol group must not degrade the -OCF3 group.
-
Regioselectivity: Achieving the desired substitution pattern on the aromatic ring can be difficult, requiring careful selection of directing groups and reaction conditions.
-
Harsh Reaction Conditions: Many traditional methods for introducing these functional groups require high temperatures or highly toxic reagents, which can limit substrate scope and pose safety risks.[4][6][7]
Q2: Which are the most common synthetic routes to prepare trifluoromethoxylated thiophenols?
There are several established methods, each with its own advantages and challenges. The most common routes include:
-
The Newman-Kwart Rearrangement (NKR): Starting from a trifluoromethoxylated phenol.[6][7][8]
-
Reduction of Trifluoromethoxy-substituted Benzenesulfonyl Chlorides: A two-step process involving formation and subsequent reduction of a sulfonyl chloride.
-
Nucleophilic Aromatic Substitution (SNAr): Using a suitable trifluoromethoxy-substituted aryl halide and a sulfur nucleophile.[9]
-
Directed ortho-Lithiation: Functionalizing a trifluoromethoxybenzene derivative at the ortho position.[10]
-
The Sandmeyer Reaction: Converting a trifluoromethoxyaniline into the corresponding thiophenol.
Troubleshooting Guides by Synthetic Method
The Newman-Kwart Rearrangement (NKR)
This method transforms phenols into thiophenols in a three-step sequence: 1) formation of an O-aryl thiocarbamate, 2) thermal or catalyzed rearrangement to an S-aryl thiocarbamate, and 3) hydrolysis to the final thiophenol.[6][7] The trifluoromethoxy group, being electron-withdrawing, generally facilitates the key rearrangement step.[11]
Workflow for the Newman-Kwart Rearrangement
| Problem / Observation | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of O-Aryl Thiocarbamate (Step 1) | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH instead of an amine base) for less acidic phenols. Ensure anhydrous conditions. |
| Degradation of the thiocarbamoyl chloride. | Use freshly distilled or high-purity thiocarbamoyl chloride. | |
| No or slow rearrangement (Step 2) | Insufficient temperature for thermal rearrangement. | The thermal NKR often requires temperatures between 200-300 °C.[7] Use a high-boiling point solvent like diphenyl ether. |
| Electron-rich aromatic rings can slow the reaction. | While the -OCF3 group is withdrawing, other electron-donating groups on the ring can hinder the reaction. Consider a palladium-catalyzed or photoredox-catalyzed NKR, which proceeds under milder conditions (e.g., 100 °C or room temperature).[7][12] | |
| Product decomposition during rearrangement | The required high temperature is degrading the substrate or product. | Switch to a catalyzed NKR method to lower the reaction temperature.[7][12] Minimize reaction time. |
| Low yield of thiophenol from hydrolysis (Step 3) | Incomplete hydrolysis of the S-Aryl thiocarbamate. | Use more forcing conditions (higher concentration of base, longer reaction time, or higher temperature). Methanolic potassium hydroxide or aqueous NaOH are commonly used.[6] |
| Oxidation of the final thiophenol product. | Perform the hydrolysis and workup under an inert atmosphere (N2 or Ar) to prevent disulfide formation. |
Reduction of Benzenesulfonyl Chlorides
This route involves the conversion of a trifluoromethoxy-substituted aniline or phenol to the corresponding benzenesulfonyl chloride, followed by reduction to the thiophenol.
Workflow for Benzenesulfonyl Chloride Reduction
| Problem / Observation | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of sulfonyl chloride | Poor diazotization of the aniline. | Ensure low temperatures (0-5 °C) are maintained during the addition of nitrite. Use fresh sodium nitrite. |
| Side reactions during the Sandmeyer-type reaction. | Optimize the reaction conditions, including solvent and copper catalyst, if used. | |
| Incomplete reduction to thiophenol | The reducing agent is not strong enough. | Common reducing agents include zinc powder in acid (e.g., H2SO4) or stronger reagents like LiAlH4. The choice depends on other functional groups present. |
| The -OCF3 group is being cleaved. | The trifluoromethoxy group is generally stable to many reducing agents, but highly reactive ones under harsh conditions could pose a risk. Use milder conditions if cleavage is observed (e.g., triphenylphosphine/I2 followed by hydrolysis). | |
| Formation of disulfide byproduct | Oxidation of the thiophenol during reaction or workup. | Use a slight excess of the reducing agent. Conduct the workup under an inert atmosphere. An acidic workup can help keep the thiol in its protonated, less easily oxidized state. |
Directed ortho-Lithiation
This strategy uses the trifluoromethoxy group (or another directing group on the ring) to direct lithiation to the adjacent ortho position, followed by quenching with a sulfur electrophile.
Troubleshooting Logic for ortho-Lithiation
| Problem / Observation | Possible Cause(s) | Troubleshooting Suggestions |
| No reaction or recovery of starting material | The base is not strong enough for deprotonation. | The -OCF3 group is a relatively weak directing group. Use a stronger base system like s-BuLi with a ligand such as TMEDA. |
| Temperature is too high, causing base decomposition. | Ensure the base is added and the reaction is maintained at the appropriate low temperature (typically -78 °C). | |
| Formation of benzyne-type byproducts | The lithiated intermediate is unstable and eliminates LiF or another leaving group. | This can be a significant issue. Perform the reaction at very low temperatures (e.g., below -60 °C) and trap the lithiated species immediately.[10] Adding the electrophile before or during the addition of the organolithium base (in-situ trapping) can be effective.[10] |
| Low yield after quenching with sulfur | The sulfur electrophile is inefficient. | Use a reactive electrophile like dimethyl disulfide (for -SMe group, followed by demethylation) or elemental sulfur (S8) followed by reduction. |
| Mixture of regioisomers | Competing directing groups on the ring or incomplete regioselectivity. | The hierarchy of directing groups must be considered. Blocking other potential lithiation sites may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Newman-Kwart Rearrangement
This is a generalized protocol and should be adapted based on the specific substrate and literature precedents.
Step A: Synthesis of O-(4-trifluoromethoxyphenyl) N,N-dimethylthiocarbamate
-
To a stirred solution of 4-trifluoromethoxyphenol (1.0 eq) and a suitable base (e.g., DABCO, 1.2 eq) in an anhydrous polar aprotic solvent (e.g., NMP or DMF) under a nitrogen atmosphere, heat the mixture to 50 °C.[12]
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise.
-
Maintain the reaction at 50 °C for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Wash the organic phase with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the O-aryl thiocarbamate.
Step B: Thermal Rearrangement to S-(4-trifluoromethoxyphenyl) N,N-dimethylthiocarbamate
-
Place the purified O-aryl thiocarbamate from Step A into a flask equipped for distillation or with a reflux condenser under a nitrogen atmosphere.
-
Heat the compound neat or in a high-boiling solvent (e.g., diphenyl ether) to 220-280 °C.
-
Maintain the temperature until TLC or GC-MS analysis indicates complete conversion of the starting material (typically 1-4 hours).
-
Cool the reaction mixture and purify the resulting S-aryl thiocarbamate, often by direct crystallization from the reaction mixture or by column chromatography.
Step C: Hydrolysis to 4-Trifluoromethoxythiophenol
-
Dissolve the S-aryl thiocarbamate from Step B in a suitable solvent like methanol or ethanol.
-
Add an excess of aqueous NaOH or KOH solution (e.g., 10-20% w/v).
-
Reflux the mixture for 2-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture to room temperature and acidify carefully with cold, dilute HCl or H2SO4 until the solution is acidic (pH ~2-3).
-
Extract the thiophenol product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by distillation or chromatography. It is advisable to handle the final product under an inert atmosphere to prevent oxidation.[1]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newman-Kwart Rearrangement [organic-chemistry.org]
- 7. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)thiophenol
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)thiophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
The Sandmeyer Reaction: This route starts with the diazotization of 2-(trifluoromethoxy)aniline to form a diazonium salt. This intermediate is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiophenol.
-
The Newman-Kwart Rearrangement: This method involves the conversion of 2-(trifluoromethoxy)phenol into an O-aryl thiocarbamate. Subsequent thermal or catalyzed rearrangement of this intermediate affords an S-aryl thiocarbamate, which is then hydrolyzed to produce this compound.
Q2: What are the most common side products I can expect?
A2: The side products largely depend on the chosen synthetic route.
-
In the Sandmeyer reaction, potential side products include the formation of 2-(trifluoromethoxy)phenol due to the reaction of the diazonium salt with water, and biaryl compounds arising from radical side reactions.[1][2]
-
In the Newman-Kwart rearrangement, the high temperatures typically required can lead to thermal decomposition of the starting material or product. If the nitrogen on the thiocarbamate is not disubstituted, isocyanate formation can occur.[3][4]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both synthetic routes. You can observe the consumption of the starting material (2-(trifluoromethoxy)aniline or O-(2-(trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate) and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: Are there any particular safety precautions I should take?
A4: Yes, both synthetic routes have specific safety considerations.
-
Sandmeyer Reaction: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C). The decomposition of diazonium salts also releases nitrogen gas, so the reaction should be conducted in a well-ventilated fume hood with appropriate pressure relief.
-
Newman-Kwart Rearrangement: This reaction often requires high temperatures (200-300 °C), which can pose a fire hazard and lead to pressure buildup in a sealed vessel.[5] The use of a high-boiling point solvent and careful temperature control are essential. The hydrolysis step often involves strong bases and can release volatile and odorous byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Sandmeyer Reaction Route
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of thiophenol | 1. Incomplete diazotization of 2-(trifluoromethoxy)aniline. The electron-withdrawing trifluoromethoxy group can deactivate the amine. 2. Premature decomposition of the diazonium salt. 3. Inefficient reaction with the sulfur nucleophile. | 1. Ensure the use of a strong acid (e.g., HCl, H₂SO₄) and maintain a low temperature (0-5 °C) during the addition of sodium nitrite. 2. Use the diazonium salt solution immediately after its preparation. 3. Use a slight excess of the sulfur nucleophile (e.g., potassium ethyl xanthate). |
| Formation of a significant amount of 2-(trifluoromethoxy)phenol | The diazonium salt is reacting with water in the reaction medium. | 1. Minimize the amount of water in the reaction. 2. Ensure the reaction with the sulfur nucleophile is efficient to outcompete the reaction with water. |
| Formation of colored impurities (azo compounds) | The diazonium salt is coupling with unreacted 2-(trifluoromethoxy)aniline or the product. | 1. Ensure complete diazotization by using a slight excess of sodium nitrite. 2. Maintain a low temperature to suppress coupling reactions. |
Newman-Kwart Rearrangement Route
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of the O-aryl thiocarbamate | 1. The reaction temperature is too low. 2. The reaction time is insufficient. | 1. Gradually increase the reaction temperature, monitoring for decomposition by TLC. The presence of the electron-withdrawing trifluoromethoxy group may necessitate higher temperatures. 2. Extend the reaction time. Microwave heating can sometimes accelerate the reaction.[4] |
| Decomposition of starting material or product | The reaction temperature is too high. | 1. Reduce the reaction temperature and increase the reaction time. 2. Consider using a palladium catalyst, which can lower the required reaction temperature.[6] |
| Incomplete hydrolysis of the S-aryl thiocarbamate | 1. The base is not strong enough or the concentration is too low. 2. The reaction time for hydrolysis is too short. | 1. Use a stronger base (e.g., KOH) and a suitable solvent like ethanol or ethylene glycol. 2. Increase the reflux time for the hydrolysis step. |
Experimental Protocols
Sandmeyer Reaction for this compound
Step 1: Diazotization of 2-(Trifluoromethoxy)aniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Formation and Hydrolysis of the Xanthate Intermediate
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
For hydrolysis, add a solution of potassium hydroxide (3-4 equivalents) in ethanol/water and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, acidify with a mineral acid (e.g., HCl) to pH 2-3, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Newman-Kwart Rearrangement for this compound
Step 1: Synthesis of O-(2-(Trifluoromethoxy)phenyl) N,N-Dimethylthiocarbamate
-
To a solution of 2-(trifluoromethoxy)phenol (1 equivalent) and a base (e.g., sodium hydride or a tertiary amine like triethylamine) in an aprotic solvent (e.g., DMF or THF), add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until TLC indicates complete consumption of the phenol.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the O-aryl thiocarbamate, which can be purified by recrystallization or chromatography.
Step 2: Newman-Kwart Rearrangement
-
Heat the purified O-(2-(trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate neat or in a high-boiling point solvent (e.g., diphenyl ether) to 200-250 °C for several hours. Monitor the rearrangement by TLC.
Step 3: Hydrolysis of S-(2-(Trifluoromethoxy)phenyl) N,N-Dimethylthiocarbamate
-
To the resulting S-aryl thiocarbamate, add a solution of potassium hydroxide in ethanol/water and reflux for several hours.
-
Cool the mixture, acidify, and extract the thiophenol as described in the Sandmeyer protocol.
-
Purify the product by vacuum distillation or column chromatography.
Reaction Pathways and Side Reactions
Below are diagrams illustrating the main reaction pathways and potential side reactions.
Caption: Sandmeyer reaction pathway and potential side reactions.
Caption: Newman-Kwart rearrangement pathway and a potential side reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
optimization of reaction conditions for the S-arylation of 2-(Trifluoromethoxy)thiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the S-arylation of 2-(trifluoromethoxy)thiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for the S-arylation of this compound?
A1: The S-arylation of this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. The most common methods involve palladium or copper catalysts. Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig C-S coupling, are known for their broad substrate scope and high efficiency. Copper-catalyzed reactions, a variation of the Ullmann condensation, offer a more economical alternative.
Q2: Why is the trifluoromethoxy group on the thiophenol a critical consideration?
A2: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This electronic property decreases the nucleophilicity of the sulfur atom in this compound, which can make the reaction more challenging compared to the S-arylation of electron-rich or electron-neutral thiophenols. Consequently, the choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields.
Q3: Which arylating agents can be used in this reaction?
A3: Aryl halides (iodides, bromides, and chlorides) and aryl triflates are common arylating agents. The reactivity of aryl halides generally follows the order: I > Br > Cl. While aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond, specialized catalyst systems have been developed to facilitate their use.
Q4: What are the common side reactions observed during the S-arylation of thiophenols?
A4: Common side reactions include the formation of disulfide byproducts from the oxidation of the starting thiophenol, and hydrodehalogenation of the aryl halide starting material. In some cases, diarylation of the thiol can occur if the product is more reactive than the starting material. Catalyst deactivation can also lead to incomplete conversion.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | - Use a pre-catalyst for cleaner formation of the active catalytic species. - Ensure the catalyst has not degraded; use a fresh batch. - For palladium catalysis, ensure the Pd(0) active species is generated. Sometimes, adding a small amount of a reducing agent or using a pre-catalyst that readily forms Pd(0) can be beneficial. |
| Inappropriate Ligand | - For palladium catalysis with an electron-deficient thiol, bulky and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary. - Screen different ligands to find the optimal one for your specific substrate combination. |
| Incorrect Base | - The pKa of the base is critical. For electron-deficient thiols, a stronger base may be required to deprotonate the thiol effectively. - However, very strong bases can sometimes lead to side reactions or degradation of starting materials or products. Screen a range of bases from moderate to strong (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). |
| Poor Solvent Choice | - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. - Common solvents for S-arylation include toluene, dioxane, THF, and DMF. The choice of solvent can influence the solubility of the base and the catalytic activity. |
| Reaction Temperature Too Low | - Increase the reaction temperature in increments. Some challenging couplings require higher temperatures to proceed at a reasonable rate. |
| Oxygen Contamination | - Thoroughly degas the solvent and reaction mixture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Disulfide Formation | - Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation of the thiophenol. - Use freshly distilled and degassed solvents. |
| Hydrodehalogenation of Aryl Halide | - This can be caused by certain bases or impurities. Try a different base or purify the starting materials. - Lowering the reaction temperature might also reduce this side reaction. |
| Homocoupling of Aryl Halide | - This is often a sign of catalyst decomposition. Re-evaluate the catalyst, ligand, and reaction conditions. |
Experimental Protocols
Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald pre-catalyst)
-
Phosphine ligand (e.g., Xantphos, DavePhos, or other Buchwald ligands)
-
This compound
-
Aryl halide (bromide or iodide is recommended for initial attempts)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.5-2.0 equivalents).
-
Add the this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or GC/LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed S-Arylation (Ullmann Type)
This protocol is a general guideline and may require optimization.
Materials:
-
Copper(I) salt (e.g., CuI)
-
Ligand (optional, e.g., 1,10-phenanthroline or an amino acid)
-
This compound
-
Aryl iodide
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To a reaction vessel, add the copper(I) iodide (5-10 mol%), the ligand (if used, 10-20 mol%), and the base (2.0 equivalents).
-
Add the this compound (1.0 equivalent) and the aryl iodide (1.2 equivalents).
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring at the desired temperature (typically 100-150 °C) for the specified time (monitor by TLC or GC/LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical starting points for the optimization of reaction conditions for the S-arylation of electron-deficient thiophenols. The data is compiled from general knowledge of similar reactions, as specific data for this compound is limited in the public domain.
Table 1: Palladium-Catalyzed S-Arylation - Parameter Screening
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | Variable |
| 2 | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2) | Dioxane | 100 | Variable |
| 3 | Buchwald G3 (2) | - | NaOtBu (1.5) | Toluene | 100 | Variable |
| 4 | Pd₂(dba)₃ (2) | tBuXPhos (4) | K₂CO₃ (2) | THF | 80 | Variable |
Yields are variable and highly dependent on the specific aryl halide used. This table is intended as a guide for designing an optimization screen.
Table 2: Copper-Catalyzed S-Arylation - Parameter Screening
| Entry | Cu Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ (2) | DMF | 120 | Variable |
| 2 | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ (2) | DMSO | 130 | Variable |
| 3 | Cu₂O (10) | L-Proline (20) | Cs₂CO₃ (2) | Dioxane | 110 | Variable |
| 4 | CuCl (10) | None | K₂CO₃ (2) | NMP | 140 | Variable |
Yields are variable and highly dependent on the specific aryl iodide used. This table is intended as a guide for designing an optimization screen.
Visualizations
Caption: General workflow for Palladium-Catalyzed S-Arylation.
Caption: Troubleshooting Decision Tree for Low Yields.
preventing the oxidation of 2-(Trifluoromethoxy)thiophenol during storage
Technical Support Center: 2-(Trifluoromethoxy)thiophenol
This technical support guide provides researchers, scientists, and drug development professionals with essential information for and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is the oxidation of its thiol group (-SH). This oxidation is primarily caused by exposure to atmospheric oxygen.[1][2][3] The process can be significantly accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions which can catalyze the oxidation reaction.[3][4][5] This leads to the formation of the corresponding disulfide, bis(2-(trifluoromethoxy)phenyl) disulfide.
Q2: What are the visible signs of this compound oxidation?
A2: While this compound is a colorless to pale yellow liquid, significant oxidation may lead to the formation of a white precipitate, which is the disulfide polymer.[3] A decrease in purity, as determined by analytical techniques like GC or HPLC, is a more definitive indicator of degradation. For experimental purposes, a noticeable decrease in the reactivity of the thiol group can also suggest oxidation has occurred.[3]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dark place under an inert atmosphere, such as argon or nitrogen.[3][6] The recommended storage temperature is typically refrigerated at 2-8°C for short-term storage and frozen for long-term storage.[3][4][7][8] It is crucial to use a tightly sealed container to prevent the ingress of oxygen and moisture.[3][6][9][10]
Q4: Can I store this compound in a solution?
A4: While it is possible to store this compound in a solution for short periods, it is generally not recommended for long-term storage due to decreased stability. If short-term storage in solution is necessary, use a deoxygenated solvent and maintain the solution under an inert atmosphere at -20°C.[1] It is always best practice to prepare solutions fresh for each use.[1]
Q5: Can antioxidants be used to prevent the oxidation of this compound?
A5: Yes, the addition of antioxidants can help inhibit the oxidation of thiols.[3] Common antioxidants for organic compounds include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[3][4] These compounds work by scavenging free radicals that can initiate the oxidation process. However, it is important to evaluate the compatibility and effectiveness of any antioxidant with your specific application to avoid interference with downstream experiments.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Decreased reactivity of the thiol in experiments. | Oxidation of the thiol group to a disulfide. | 1. Confirm the purity of the stored this compound using an appropriate analytical method (e.g., GC, HPLC, or NMR). 2. If oxidation is confirmed, consider purifying the material by distillation or chromatography if possible. 3. For future prevention, strictly adhere to recommended storage and handling protocols.[1][11] |
| Visible white precipitate in the liquid. | Formation of the disulfide polymer due to extensive oxidation. | 1. The material has likely degraded significantly. It is recommended to use a fresh, unopened vial for sensitive applications. 2. Review storage conditions and handling procedures to identify potential sources of oxygen or light exposure.[3] |
| Inconsistent experimental results. | Partial oxidation of the starting material, leading to lower effective concentration of the active thiol. | 1. Aliquot the material upon receipt into single-use vials to minimize repeated freeze-thaw cycles and exposure to air. 2. Always handle the compound under an inert atmosphere.[1][11] |
| Discoloration of the material (darkening). | Presence of impurities or slow oxidation over time. | 1. While a slight yellow color can be normal, significant darkening may indicate degradation. 2. Store the material protected from light in an amber vial.[4][6] |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol describes the safe handling of air-sensitive this compound to prevent oxidation.
Materials:
-
Vial of this compound
-
Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Dry, gas-tight syringes and needles
-
Septum-sealed reaction vessel, oven-dried
-
Deoxygenated solvent
Procedure:
-
Place the sealed vial of this compound and all necessary glassware inside the glovebox antechamber and evacuate and refill with inert gas three times before transferring into the main chamber. Alternatively, use a Schlenk line.
-
Allow the vial to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation of moisture.[1]
-
Carefully open the vial.
-
Using a clean, dry syringe, draw the desired volume of the liquid.
-
Transfer the liquid to the septum-sealed reaction vessel that has been previously flushed with an inert gas.
-
Immediately reseal the vial of this compound. Before storing, flush the headspace of the vial with inert gas.
-
For storage outside a glovebox, consider sealing the cap with paraffin film for extra protection.
Protocol 2: Preparation and Storage of a Stock Solution
This protocol outlines the preparation of a stock solution of this compound with minimal risk of oxidation.
Materials:
-
This compound
-
High-purity, peroxide-free solvent
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or similar glassware
-
Freeze-pump-thaw apparatus or sparging equipment
Procedure:
-
Deoxygenate the Solvent:
-
Sparging: Bubble a gentle stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent using liquid nitrogen, evacuate the headspace under vacuum, and then thaw the solvent. Repeat this cycle three times.[3]
-
-
Under a positive pressure of inert gas, add the deoxygenated solvent to a pre-weighed amount of this compound in a Schlenk flask.
-
If the solution is to be stored, transfer it via cannula or a gas-tight syringe into smaller, septum-sealed vials that have been flushed with inert gas.
-
Store the aliquoted solutions at -20°C in the dark.[1] It is recommended to use these solutions within a short period.
Visualizations
Caption: Oxidation of this compound to its disulfide.
Caption: Recommended workflow for storing and handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. manavchem.com [manavchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 13333-97-6 [amp.chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. lobachemie.com [lobachemie.com]
- 11. reddit.com [reddit.com]
troubleshooting guide for reactions involving 2-(Trifluoromethoxy)thiophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)thiophenol. The information is tailored to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound, with CAS number 175278-01-0, is a sulfur-containing organic compound. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H5F3OS | [1][2] |
| Molecular Weight | 194.17 g/mol | [1][2] |
| Boiling Point | 53-55 °C | [1] |
| Purity | >98% | [1] |
Q2: What are the primary safety concerns when handling this compound?
A2: While specific safety data for this compound is limited, related thiophenol compounds are known to be irritants and may have a strong, unpleasant odor.[3] It is recommended to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.
Q3: How should this compound be stored?
A3: Based on the storage recommendations for similar thiophenol derivatives, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Keep the container tightly sealed.
Troubleshooting Guide for Reactions
The following troubleshooting guide is based on a representative nucleophilic aromatic substitution reaction found in the patent literature, where this compound is used to displace a leaving group on an aromatic ring.[5][6]
Scenario: Low or No Product Yield in a Nucleophilic Aromatic Substitution Reaction
Problem: After reacting this compound with an electrophilic aromatic substrate, analysis of the crude reaction mixture shows a low yield of the desired product or only starting materials.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation of Thiol | Ensure the base used is sufficiently strong and added in the correct stoichiometric amount. Consider using a stronger base if necessary. | The thiophenol needs to be deprotonated to the more nucleophilic thiolate to effectively participate in the reaction. |
| Degradation of Reactants or Product | If the reaction is run at high temperatures, consider lowering the temperature and extending the reaction time. | High temperatures can lead to decomposition of starting materials or the desired product. |
| Oxidation of Thiophenol | Degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon). | Thiols are susceptible to oxidation to disulfides, which are not nucleophilic and will not participate in the desired reaction. |
| Poor Solubility of Reactants | Ensure that all reactants are fully dissolved in the chosen solvent at the reaction temperature. If not, consider a different solvent system. | Poor solubility will limit the reaction rate and lead to incomplete conversion. |
| Inactive Electrophile | Verify the purity and reactivity of your electrophilic substrate. | The leaving group on the electrophile may not be sufficiently activated for substitution. |
Scenario: Formation of Significant Side Products
Problem: The reaction produces the desired product, but also significant amounts of impurities, complicating purification.
| Potential Cause | Troubleshooting Step | Rationale |
| Disulfide Formation | Meticulously exclude oxygen from the reaction by using degassed solvents and maintaining a positive pressure of inert gas. | The primary side product of thiols is the corresponding disulfide formed by oxidation. |
| Side Reactions with the Base | If using a nucleophilic base, consider switching to a non-nucleophilic base (e.g., DBU, as used in the cited patent). | A nucleophilic base can compete with the thiolate in attacking the electrophilic substrate. |
| Solvent Participation | Ensure the solvent is anhydrous and not reactive under the reaction conditions. | Some solvents can react with strong bases or electrophiles at high temperatures. |
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of a substituted pyridine derivative as described in patent EP 3464282 B1.[5][6]
Objective: To synthesize a 2-((2-(trifluoromethoxy)phenyl)thio) substituted pyridine derivative.
Materials:
-
Substituted pyridine with a suitable leaving group
-
This compound (CAS: 175278-01-0)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted pyridine, this compound, and DBU in anhydrous DMA.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 140°C and hold for 60 minutes.
-
After cooling, dilute the reaction mixture with water and acidify with acetic acid to a pH of 4.
-
Cool the mixture to 0°C to precipitate the crude product.
-
Collect the solid by filtration and wash with water and petroleum ether.
-
Dry the solid in a vacuum oven to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a substituted pyridine via nucleophilic aromatic substitution.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in reactions with this compound.
References
- 1. This compound | 175278-01-0 | INDOFINE Chemical Company [indofinechemical.com]
- 2. labshake.com [labshake.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN107922338A - ç»å代çå¡å¶åä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
strategies to improve the regioselectivity in reactions with 2-(Trifluoromethoxy)thiophenol
Welcome to the technical support center for reactions involving 2-(trifluoromethoxy)thiophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity and overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by the interplay of the electronic and steric effects of the thiol (-SH) and the trifluoromethoxy (-OCF3) groups.
-
Thiol Group (-SH): The thiol group is an ortho-, para-directing group in electrophilic aromatic substitution due to the lone pair of electrons on the sulfur atom which can donate electron density to the aromatic ring through resonance. In its deprotonated form (thiolate, -S⁻), it is a very strong activating group and a powerful nucleophile.
-
Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic attack.[1] However, the oxygen atom's lone pairs can participate in resonance, making it an ortho-, para-director for electrophilic aromatic substitution.[1]
-
Steric Hindrance: The trifluoromethoxy group can sterically hinder access to the ortho position (position 3), potentially favoring substitution at the para position (position 5) or the other ortho position (position 6).
Q2: I am performing an S-alkylation on this compound and getting a mixture of products. How can I improve the selectivity?
A2: S-alkylation occurs on the sulfur atom and does not directly involve substitution on the aromatic ring. If you are observing a mixture of products, it is likely due to side reactions such as oxidation of the thiol to a disulfide or reaction with impurities. To improve the outcome:
-
Ensure an inert atmosphere: Thiophenols are susceptible to oxidation to disulfides.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
-
Use a suitable base: Deprotonation of the thiol to the more nucleophilic thiolate is crucial for efficient S-alkylation. Common bases include sodium hydroxide, potassium carbonate, or triethylamine. The choice of base can influence the reaction rate and selectivity.
-
Control the temperature: S-alkylation is typically exothermic. Running the reaction at a lower temperature can help to control the reaction rate and minimize the formation of byproducts.
Q3: For electrophilic aromatic substitution, which position on the this compound ring is most reactive?
A3: The substitution pattern will be a result of the combined directing effects of the -SH and -OCF3 groups. Both are ortho-, para-directing. The -SH group is generally a stronger activating group than the -OCF3 group is a deactivating group. Therefore, the positions ortho and para to the -SH group are the most activated.
-
Position 6 (ortho to -SH): This position is highly activated by the -SH group.
-
Position 4 (para to -SH): This position is also strongly activated by the -SH group.
-
Position 3 (ortho to -OCF3 and meta to -SH): This position is deactivated by the inductive effect of the -OCF3 group.
-
Position 5 (para to -OCF3 and meta to -SH): This position is activated by the resonance of the -OCF3 group but less so than the positions activated by the -SH group.
Therefore, electrophilic substitution is most likely to occur at positions 6 and 4. The ratio of ortho to para substitution will depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent -OCF3 group potentially favoring substitution at the less hindered para position (position 4).
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Directed ortho-Lithiation
Symptoms:
-
Formation of a mixture of lithiated isomers.
-
Low yield of the desired ortho-substituted product after quenching with an electrophile.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Directing Group | The thiol (-SH) proton is acidic and will be deprotonated by the organolithium reagent. To direct lithiation to a specific ring position, the thiol must be protected. Common protecting groups for thiols include benzyl (Bn) or tert-butyldimethylsilyl (TBDMS). |
| Competition Between Directing Groups | The protected thiol (-SR) and the trifluoromethoxy (-OCF3) group will compete to direct the lithiation. The directing ability of common groups follows the approximate order: -CONR2 > -SO2NR2 > -O-CONR2 > -CH2NR2 > -OMe > -SMe. The directing ability of -OCF3 is weaker than that of -OMe. Therefore, a protected thiol group is likely to be a weaker directing group than the -OCF3 group. Lithiation is expected to occur primarily at the position ortho to the stronger directing group. |
| Non-Optimal Reaction Temperature | Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. Allowing the reaction to warm prematurely can lead to a loss of regioselectivity. |
| Inappropriate Organolithium Reagent | The choice of organolithium reagent can influence regioselectivity. n-Butyllithium (n-BuLi) is commonly used. For sterically hindered positions, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a chelating agent like TMEDA may be more effective. |
Problem 2: Low Yield and/or Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Symptoms:
-
Low conversion of the starting this compound derivative.
-
Formation of undesired side products (e.g., homocoupling).
-
Inconsistent reaction outcomes.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition by Sulfur | The thiol group can act as a poison for palladium catalysts. It is often necessary to protect the thiol group before performing the cross-coupling reaction. |
| Inappropriate Ligand | The choice of phosphine ligand is critical for the success of cross-coupling reactions. For electron-rich aryl halides, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective. For electron-deficient systems, different ligands may be required. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. Weak bases like K2CO3 or Cs2CO3 are commonly used in Suzuki couplings, while stronger bases like NaOtBu or K3PO4 are often employed in Buchwald-Hartwig aminations. The choice of base should be optimized for the specific reaction. |
| Solvent Effects | The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The addition of water can sometimes be beneficial in Suzuki couplings. |
Experimental Protocols
General Protocol for S-Alkylation of this compound
-
To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., DMF, acetonitrile, or ethanol) under an inert atmosphere, add a base (1.1 - 1.5 equiv, e.g., K2CO3, Cs2CO3, or NaOH).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add the alkylating agent (1.0 - 1.2 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature, but gentle heating (40-60 °C) may be required for less reactive alkylating agents.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Data for S-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl iodide | K2CO3 | DMF | 25 | 2 | >95 |
| Benzyl bromide | Cs2CO3 | Acetonitrile | 25 | 3 | >90 |
| Ethyl bromoacetate | NaOH | Ethanol | 50 | 4 | ~85 |
(Note: The data in this table is illustrative and based on general reactivity patterns of thiophenols. Actual results may vary.)
Visualizations
Logical Flowchart for Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Substitution
Caption: Troubleshooting logic for regioselectivity in electrophilic aromatic substitution.
Reaction Pathway for Directed ortho-Lithiation
Caption: Workflow for directed ortho-lithiation of this compound.
References
dealing with the malodorous nature of 2-(Trifluoromethoxy)thiophenol in the lab
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling the malodorous compound 2-(Trifluoromethoxy)thiophenol in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
A1: this compound is a sulfur-containing aromatic organic compound. Its potent, unpleasant odor is characteristic of thiols (also known as mercaptans), which contain a sulfhydryl (-SH) group. The human nose is exceptionally sensitive to these compounds, allowing them to be detected at extremely low concentrations.
Q2: What are the primary health and safety concerns associated with this compound?
A2: Besides its offensive smell, this compound is classified as an irritant.[1][2][3] Direct contact can cause irritation to the skin, eyes, and respiratory system.[3][4] Inhalation of vapors may also lead to irritation. Due to its properties as a thiol, it is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area to minimize exposure.
Q3: What are the appropriate engineering controls for handling this compound?
A3: All work with this compound must be conducted inside a certified chemical fume hood.[5][6] This is the most critical engineering control to prevent the release of its malodorous and irritating vapors into the laboratory environment.[5][6]
Q4: What personal protective equipment (PPE) should be worn when working with this compound?
A4: Standard laboratory PPE is required, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (such as nitrile gloves).[5] It is important to ensure gloves are inspected before use and changed immediately if contaminated.
Q5: How should this compound be stored?
A5: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[2][4] Storing it in a dedicated, ventilated cabinet within a fume hood is a recommended best practice.[5]
Troubleshooting Guide
Q1: I can still smell the thiol even though I am working in a fume hood. What should I do?
A1: First, ensure your fume hood is functioning correctly and the sash is at the appropriate height. If the odor persists, it may be escaping from your experimental setup. It is highly recommended to use a bleach trap to scrub the effluent gas from your reaction or rotary evaporator before it is released into the fume hood exhaust.[7] Also, check for any spills or contaminated equipment within the hood.
Q2: My glassware and equipment retain the thiol odor after cleaning. How can I decontaminate them effectively?
A2: Glassware that has come into contact with thiols should be decontaminated immediately after use by soaking in a bleach bath.[5][7] A 1:1 mixture of commercial bleach and water is effective.[8] Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol to a less odorous compound.[8] After the bleach bath, the glassware can be washed using standard laboratory procedures.
Q3: I have a small spill of this compound inside the fume hood. How should I clean it up?
A3: For small spills within a fume hood, you can absorb the liquid with an inert absorbent material or paper towels.[6] Subsequently, wipe the area with a bleach solution to neutralize the thiol.[5] All cleanup materials, including gloves and absorbent pads, should be sealed in a plastic bag and disposed of as hazardous waste.[6]
Q4: What should I do in the event of a large spill or a spill outside of a fume hood?
A4: In the case of a large spill or any spill outside of a fume hood, evacuate the area immediately and alert your institution's Environmental Health and Safety (EH&S) department.[5] The strong odor can cause alarm and may be mistaken for a natural gas leak.[6] Do not attempt to clean up a large spill without proper training and equipment.
Quantitative Data
| Property | This compound | 2-(Trifluoromethyl)thiophenol |
| CAS Number | 175278-01-0[9] | 13333-97-6[2][10][11] |
| Molecular Formula | C7H5F3OS[9] | C7H5F3S[1][11] |
| Molecular Weight | 194.17 g/mol [9] | 178.17 g/mol [1][10][11] |
| Boiling Point | 53-55°C[9] | 175-177°C[2][10][11][12] |
| Density | Not Available | 1.35 g/mL at 25°C[2][4][7][10][11] |
| Flash Point | Not Available | 68°C / 154.4°F[10][12] |
| Odor | Stench (characteristic of thiols) | Stench[1][2][11] |
| Odor Threshold | Not Available | Not Available |
| Exposure Limits | Not Established | Not Established[12] |
Experimental Protocols
Protocol 1: Safe Handling and Transfer
Objective: To handle and transfer this compound while minimizing odor release and exposure.
Materials:
-
This compound
-
Certified chemical fume hood
-
Personal Protective Equipment (lab coat, safety goggles, nitrile gloves)
-
Syringe or cannula
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Ensure all work is performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Don all required PPE before handling the compound.
-
To minimize the release of volatile odors, perform liquid transfers using a syringe or cannula. Avoid pouring the liquid in an open container.
-
Keep the container of this compound tightly sealed when not in use.
-
Any equipment that comes into contact with the thiol should be immediately quenched or placed in a bleach bath for decontamination.
Protocol 2: Setting Up a Bleach Trap for Odor Control
Objective: To capture and neutralize volatile thiols from a reaction or evaporation setup.
Materials:
-
Two gas washing bottles or bubblers
-
Tubing (chemically resistant)
-
Commercial bleach (sodium hypochlorite solution)
-
Potassium hydroxide (KOH) solution (optional, for neutralizing acidic byproducts)
Procedure:
-
Assemble the trap within the fume hood.
-
Connect the outlet of your reaction apparatus (e.g., condenser, vacuum flask) to the inlet of the first gas washing bottle. This first bottle should remain empty to act as a safety trap to prevent backflow.
-
Connect the outlet of the empty trap to the inlet of the second gas washing bottle.
-
Fill the second bottle with a sufficient amount of bleach solution to ensure the gas stream will bubble through it.
-
Optionally, a third trap containing a potassium hydroxide solution can be placed after the bleach trap to neutralize any acidic gases generated.
-
The final outlet should be directed towards the back of the fume hood.
Protocol 3: Decontamination of Glassware
Objective: To effectively deodorize thiol-contaminated glassware.
Materials:
-
Dedicated plastic container or bucket for the bleach bath
-
Commercial bleach
-
Water
-
Contaminated glassware
Procedure:
-
In a designated plastic container inside a fume hood, prepare a 1:1 mixture of bleach and water.[7][8]
-
Initial Rinse: Immediately after use, rinse the thiol-contaminated glassware with a small amount of a compatible organic solvent (e.g., acetone) to remove the bulk of the material. Dispose of this rinse solvent as hazardous waste.
-
Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.
-
Soaking: Allow the glassware to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[8]
-
Final Cleaning: Remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with your standard laboratory glassware cleaning procedure.
Protocol 4: Waste Disposal
Objective: To safely dispose of this compound waste.
Materials:
-
Designated hazardous waste containers (for liquid and solid waste)
-
Bleach solution
-
Seala-ble plastic bags
Procedure:
-
Liquid Waste: All liquid waste containing this compound must be treated as hazardous waste.[5]
-
In a designated waste container within a fume hood, quench the thiol-containing liquid waste by slowly adding bleach solution with stirring. The oxidation reaction can be exothermic, so add the bleach portion-wise.
-
Label the container clearly, indicating that it contains treated thiol waste.
-
Never pour untreated thiol waste down the drain.
-
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, paper towels, septa) should be placed in a sealable plastic bag.[6]
-
This bag should then be placed in a designated solid hazardous waste container.[6]
-
Label the container appropriately for disposal by your institution's EH&S department.
-
Visualizations
Caption: Troubleshooting workflow for managing laboratory odors.
Caption: Logical decision tree for responding to a spill.
Caption: Simplified pathway for odor neutralization.
References
- 1. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 2. 2-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 13333-97-6 [amp.chemicalbook.com]
- 3. 2-(Trifluoromethyl)benzenethiol | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2-(Trifluoromethyl)benzenethiol 96 13333-97-6 [sigmaaldrich.com]
- 10. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Scale-Up Synthesis of 2-(Trifluoromethoxy)thiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 2-(Trifluoromethoxy)thiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound on a larger scale?
A1: Several synthetic strategies can be employed for the synthesis of thiophenol derivatives, which can be adapted for this compound. Common industrial approaches include:
-
Reduction of Disulfides: A two-step process involving the preparation of the corresponding disulfide followed by its reduction. This method is often favored for its potential for high purity and yield on an industrial scale.
-
Nucleophilic Aromatic Substitution (SNAr): Reacting a suitable 2-halobenzotrifluoromethoxide with a sulfur source like sodium hydrosulfide. The choice of solvent and reaction conditions is critical to minimize side reactions.[1]
-
Diazotization of Anilines: This classical method involves the diazotization of 2-(trifluoromethoxy)aniline followed by reaction with a sulfur-containing reagent. However, this route can be hazardous and may lead to side reactions, making it less ideal for large-scale production.
Q2: What are the primary safety concerns when handling this compound and its precursors?
A2: Thiophenols are known for their strong, unpleasant odors and potential toxicity. It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. During scale-up, the risk of exposure increases, necessitating robust containment strategies. Additionally, some reagents used in the synthesis, such as sodium hydrosulfide, can release toxic hydrogen sulfide gas upon acidification.
Q3: How can the formation of disulfide byproducts be minimized during the synthesis and work-up?
A3: Thiophenols are susceptible to oxidation to the corresponding disulfides, especially in the presence of air. To mitigate this:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agents: The use of a slight excess of a reducing agent during the work-up can help prevent oxidation.
-
pH Control: Maintaining an appropriate pH during the work-up is crucial. Acidification to isolate the thiophenol should be done carefully, as some conditions can promote oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Optimize reaction temperature and time. For SNAr reactions, temperatures can range from 50°C to 150°C.[1] - Ensure efficient stirring, especially in heterogeneous mixtures. |
| Side reactions. | - The choice of solvent can significantly impact side reactions. Aprotic polar solvents like DMF or DMAc are often used.[1] - Control the addition rate of reagents to manage reaction exotherms. | |
| Product Contaminated with Disulfide | Oxidation of the thiophenol. | - Purge all vessels with an inert gas before use. - Degas solvents to remove dissolved oxygen. - During aqueous work-up, the addition of a mild reducing agent like sodium bisulfite can be beneficial.[2] |
| Difficult Purification | Impurities with similar boiling points. | - Employ fractional distillation under reduced pressure for purification. - Consider converting the thiophenol to a salt (e.g., sodium thiophenolate) to wash away non-acidic organic impurities, followed by re-acidification. |
| Residual starting materials. | - Ensure the reaction goes to completion. - Utilize an appropriate stoichiometry of reactants. An excess of the sulfur source may be necessary. | |
| Inconsistent Results on Scale-Up | Poor heat transfer in larger reactors. | - Ensure the reactor has adequate heating and cooling capacity. - For exothermic reactions, consider a semi-batch process where one reagent is added portion-wise or via a syringe pump to control the temperature. |
| Inefficient mixing. | - Use appropriate agitation (stirrer design and speed) for the scale and viscosity of the reaction mixture. |
Experimental Protocols
General Protocol for the Reduction of Bis(2-(trifluoromethoxy)phenyl) Disulfide
This protocol is a general guideline and should be optimized for specific scales and equipment.
-
Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet is charged with bis(2-(trifluoromethoxy)phenyl) disulfide and a suitable solvent (e.g., an alcohol/water mixture).
-
Reducing Agent Addition: A solution of a reducing agent, such as sodium bisulfite, is added to the disulfide suspension.[2] The reaction mixture is then heated to a temperature typically between 75°C and 80°C.[2]
-
Reaction Monitoring: The progress of the reduction is monitored by a suitable analytical method (e.g., TLC or HPLC) until the disulfide is consumed.
-
Work-up:
-
After cooling to room temperature, the reaction mixture is carefully acidified with an inorganic acid (e.g., hydrochloric acid) to a pH of approximately 6.5-7.2 to precipitate the thiophenol.[2]
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(Trifluoromethoxy)thiophenol and 2-Methoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(trifluoromethoxy)thiophenol and 2-methoxythiophenol. The reactivity of these thiophenol derivatives is fundamentally governed by the electronic properties of the ortho-substituent—the strongly electron-withdrawing trifluoromethoxy group versus the electron-donating methoxy group. Understanding these differences is critical for their application in organic synthesis, particularly in the development of novel pharmaceutical agents where the thiol moiety can be used for conjugation or as a key pharmacophore.
Executive Summary of Reactivity
The electronic nature of the substituent at the ortho position dictates the nucleophilicity of the sulfur atom and the acidity of the thiol proton. The methoxy group in 2-methoxythiophenol enhances the electron density of the thiophenol ring system through resonance, leading to a more nucleophilic sulfur atom and a less acidic thiol. In contrast, the highly electronegative fluorine atoms in the trifluoromethoxy group of this compound exert a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density on the sulfur atom, diminishing its nucleophilicity while increasing the acidity of the thiol proton.
Data Presentation: Physicochemical Properties
The following table summarizes the key differences in the physicochemical properties of the two compounds, which are predictive of their reactivity.
| Property | This compound | 2-Methoxythiophenol | Rationale |
| Substituent Electronic Effect | Strongly Electron-Withdrawing (Inductive) | Electron-Donating (Resonance) | The -OCF₃ group withdraws electron density due to the high electronegativity of fluorine atoms. The -OCH₃ group donates electron density through lone pair delocalization. |
| Predicted Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The electron-withdrawing -OCF₃ group stabilizes the resulting thiophenolate anion, facilitating proton dissociation. The electron-donating -OCH₃ group destabilizes the anion. |
| Predicted Nucleophilicity | Lower | Higher | The electron-donating -OCH₃ group increases electron density on the sulfur atom, enhancing its ability to attack electrophiles. The -OCF₃ group reduces the sulfur's electron density. |
Comparative Reactivity: An Experimental Approach
To empirically determine the comparative nucleophilicity of this compound and 2-methoxythiophenol, a kinetic study of a base-catalyzed thia-Michael addition reaction can be performed. This experiment will quantify the rate at which each thiophenolate adds to an α,β-unsaturated carbonyl compound.
Caption: Experimental workflow for the comparative kinetic analysis of thiophenol reactivity.
Experimental Protocols
Protocol: Comparative Nucleophilicity via Thia-Michael Addition
Objective: To compare the nucleophilic reactivity of this compound and 2-methoxythiophenol by measuring the kinetics of their addition to a Michael acceptor.
Materials:
-
This compound
-
2-Methoxythiophenol
-
Methyl acrylate (Michael acceptor)
-
Triethylamine (Base)
-
Anhydrous acetonitrile (Solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of this compound, 2-methoxythiophenol, methyl acrylate, and triethylamine in anhydrous acetonitrile.
-
Prepare a 0.05 M solution of the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In two separate, temperature-controlled reaction vessels maintained at 25°C, add the appropriate thiophenol solution (1 mL, 0.1 mmol) and the internal standard solution (1 mL).
-
Add the triethylamine solution (1 mL, 0.1 mmol) to each vessel to generate the thiophenolate nucleophile.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the methyl acrylate solution (1 mL, 0.1 mmol) to each vessel simultaneously.
-
Immediately withdraw a 100 µL aliquot from each reaction mixture (t=0), quench with a dilute acid solution, and prepare for GC-MS analysis.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 20, 30, and 60 minutes).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining thiophenol and the formed Michael adduct product relative to the internal standard.
-
Plot the concentration of the product versus time for each reaction.
-
-
Data Interpretation:
-
Determine the initial reaction rate for each thiophenol by calculating the slope of the linear portion of the concentration vs. time plot.
-
The thiophenol exhibiting the higher initial reaction rate is the more potent nucleophile. It is expected that 2-methoxythiophenol will show a significantly faster reaction rate.
-
Logical Relationship of Electronic Effects and Reactivity
The following diagram illustrates the relationship between the substituent's electronic properties and the resulting chemical reactivity of the thiophenol.
Caption: Influence of substituents on the reactivity of thiophenols.
Conclusion
The reactivity of this compound and 2-methoxythiophenol is markedly different due to the opposing electronic effects of their ortho-substituents. 2-Methoxythiophenol, with its electron-donating methoxy group, is a stronger nucleophile and a weaker acid. This makes it more suitable for reactions where the thiol acts as a potent nucleophile, such as in conjugate additions or nucleophilic substitutions. Conversely, this compound is a weaker nucleophile but a stronger acid. Its higher acidity could be advantageous in scenarios where deprotonation of the thiol is required under milder basic conditions. These fundamental differences should be carefully considered when selecting one of these reagents for a specific application in drug discovery and organic synthesis.
A Comparative Guide to Analytical Methods for the Quantification of 2-(Trifluoromethoxy)thiophenol
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 2-(Trifluoromethoxy)thiophenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a general workflow for the analysis of this compound.
Caption: General workflow for the quantification of this compound.
The choice of method is often a trade-off between sensitivity and complexity. The following decision tree can guide the selection process.
Navigating Lipophilicity: A Comparative Guide for 2-(Trifluoromethoxy)thiophenol Derivatives and Analogs
For researchers, scientists, and professionals in drug development, understanding and optimizing lipophilicity is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the lipophilicity of compounds structurally related to 2-(trifluoromethoxy)thiophenol, offering insights supported by experimental data to inform the design of molecules with improved pharmacokinetic profiles.
Comparative Lipophilicity of Fluoroalkyl Thioether Pyridine Derivatives
The lipophilicity of a compound is commonly expressed as its partition coefficient (logP) or, for ionizable compounds, its distribution coefficient (logD) at a specific pH. The following table summarizes the experimentally determined logD values at pH 7.4 for a series of 2-(thiofluoroalkyl)pyridines, which provide a strong indication of how modifications to the sulfur-linked alkyl group can modulate lipophilicity.
| Compound ID | R Group (in 2-SR-Pyridine) | logD at pH 7.4 |
| 1 | -CH3 | 1.69 |
| 2 | -CHF2 | 1.95 |
| 3 | -CF3 | 2.13 |
| 4 | -CH2CF3 | 1.82 |
| 5 | -CH2CH3 | 2.26 |
Data sourced from a study on 2-(thiofluoroalkyl)pyridines, which serves as an illustrative model for thiophenol derivatives.[2]
Experimental Protocols
The determination of lipophilicity for the compounds listed above was conducted using a standardized experimental protocol.
Determination of logD by 19F NMR Spectroscopy
The distribution coefficient (logD) at pH 7.4 was determined using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This method offers a direct measurement of the compound's concentration in the two phases of a biphasic system.
Materials and Methods:
-
Preparation of Solutions: A phosphate buffer solution (pH 7.4) and n-octanol were used to create the biphasic system.
-
Partitioning: The test compound was dissolved in this biphasic system. The mixture was thoroughly agitated to ensure the compound reached equilibrium between the aqueous and organic layers.
-
Phase Separation: The mixture was then centrifuged to achieve complete separation of the n-octanol and buffered aqueous phases.
-
NMR Analysis: A precise volume was sampled from each phase, and an internal standard was added. The concentration of the fluorine-containing compound in each phase was quantified by 19F NMR.
-
Calculation of logD: The logD value was calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the logD value.
Caption: Workflow for logD determination.
Logical Framework for Lipophilicity in Drug Design
The strategic modification of a lead compound to optimize its lipophilicity is a critical process in drug discovery. The following diagram outlines the logical relationship between molecular properties, lipophilicity, and desired drug-like characteristics.
References
Biological Activity of 2-(Trifluoromethoxy)thiophenol Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable gap in the targeted research of 2-(trifluoromethoxy)thiophenol derivatives and their specific biological activities. Despite extensive searches for anticancer, antimicrobial, and enzyme inhibitory properties of this particular class of compounds, no dedicated studies providing quantitative comparative data were identified.
While the trifluoromethoxy group is recognized for its potential to enhance the pharmacological properties of molecules, and thiophenol derivatives are known to exhibit a wide range of biological effects, the specific combination in this compound derivatives remains an unexplored area in publicly accessible research.
This guide, therefore, cannot provide a direct comparative analysis of this compound derivatives due to the absence of experimental data. However, to provide valuable insights for researchers, scientists, and drug development professionals, this report will instead focus on closely related compounds containing either the trifluoromethoxy or thiophenol moiety, for which biological activity data is available. This will offer a broader context and highlight potential areas for future investigation into the therapeutic promise of this compound derivatives.
Alternative Focus: Biological Activity of Related Compounds
To offer a useful resource, we will present a comparative guide on Trifluoromethyl Thioxanthone Analogues , a class of compounds that incorporates a trifluoromethyl group and a sulfur-containing heterocyclic scaffold, which shares some structural similarities with the target compounds. The following sections will detail their documented biological activities, supported by experimental data from published studies.
Comparative Analysis of Trifluoromethyl Thioxanthone Analogues
Recent studies have explored the synthesis and biological evaluation of a series of trifluoromethyl thioxanthone analogues, revealing their potential as multi-target therapeutic agents. These compounds have been assessed for their antioxidant, anti-amylase, pancreatic lipase inhibition, anticancer, and cyclooxygenase (COX) inhibitory activities.
Data Presentation: Summary of Biological Activities
The following table summarizes the quantitative data on the biological activities of four synthesized trifluoromethyl thioxanthone derivatives (Compounds 1-4).
| Compound | Antioxidant Activity (% DPPH scavenging @ 80 µg/mL) | α-Amylase Inhibition IC50 (µM) | Pancreatic Lipase Inhibition IC50 (µM) | Anticancer Activity (HeLa cells) IC50 (nM) | COX-1 Inhibition IC50 (nM) | COX-2 Inhibition IC50 (nM) |
| 1 | - | - | 176.0 | 87.8 | - | 27.1 ± 0.6 |
| 2 | - | 60.2 ± 0.8 | 110.6 ± 7.5 | - | - | - |
| 3 | 46.6 | - | 277.0 | - | - | 25.9 ± 0.45 |
| 4 | Similar to Cpd. 3 | - | 100.6 ± 7.3 | - | 10.1 ± 1.3 | 6.5 - 27.4 |
Data sourced from a study on the bioactivity of synthesized trifluoromethyl thioxanthone analogues.[1][2]
Key Findings from Comparative Data
-
Anticancer Activity: Compound 1 demonstrated potent anticancer activity against HeLa cells with an IC50 value of 87.8 nM.[1][2]
-
Enzyme Inhibition:
-
Compound 2 showed the most potent α-amylase inhibitory activity (IC50 = 60.2 ± 0.8 µM).[1][2]
-
Compound 4 was the most effective pancreatic lipase inhibitor among the series (IC50 = 100.6 ± 7.3 µM).[1][2]
-
Several compounds exhibited promising COX-2 inhibition, with IC50 values in the nanomolar range, suggesting potential anti-inflammatory benefits.[1][2] Specifically, compounds 1, 3, and 4 showed good COX-2 inhibition.[1][2]
-
-
Antioxidant Potential: Compound 3 displayed the highest antioxidant activity in the DPPH assay, with 46.6% scavenging at 80 µg/mL.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of trifluoromethyl thioxanthone analogues.
Synthesis of Trifluoromethyl Thioxanthone Analogues
Tertiary alcohols were synthesized as precursors using Grignard reagents. These intermediates were then combined with L-cysteine to yield the final trifluoromethyl thioxanthone derivatives. The chemical structures of the synthesized compounds were confirmed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.[1][2]
Anticancer Activity Assay (HeLa Cells)
The cytotoxic effects of the synthesized compounds on the HeLa human cervical cancer cell line were evaluated using a standard in vitro assay. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, was determined to quantify the anticancer activity.
Enzyme Inhibition Assays
-
α-Amylase Inhibition Assay: The inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism, was assessed to evaluate the antidiabetic potential of the compounds. The IC50 values were calculated to determine the concentration required for 50% inhibition of the enzyme's activity.
-
Pancreatic Lipase Inhibition Assay: The potential of the derivatives to inhibit pancreatic lipase, an important enzyme for fat digestion, was investigated as a measure of their anti-obesity effects. IC50 values were determined to quantify the inhibitory potency.
-
Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of the compounds against COX-1 and COX-2 isoenzymes was measured to assess their anti-inflammatory potential. IC50 values were determined to evaluate the potency and selectivity of the inhibition.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant capacity of the synthesized compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The percentage of DPPH radical scavenging was measured at a specific concentration (80 µg/mL) to determine the antioxidant potential.
Mandatory Visualization
General Experimental Workflow for Biological Evaluation
The following diagram illustrates the general workflow from the synthesis of the trifluoromethyl thioxanthone analogues to their biological evaluation.
Caption: Workflow for Synthesis and Biological Screening.
Conclusion
While direct biological activity data for this compound derivatives is currently unavailable, the presented analysis of trifluoromethyl thioxanthone analogues offers valuable comparative insights. The diverse biological activities observed for these related compounds, including potent anticancer and enzyme inhibitory effects, underscore the potential of incorporating trifluoromethyl and sulfur-containing moieties in the design of novel therapeutic agents. This guide highlights a significant opportunity for future research to synthesize and evaluate this compound derivatives, which may hold untapped therapeutic potential. Further in vivo studies would be necessary to confirm the efficacy of any promising candidates identified in such research.
References
A Researcher's Guide to the Computational Analysis of Novel COX-2 Inhibitors: A Comparative Look at 2-(Trifluoromethoxy)thiophenol-Based Compounds
For Immediate Release:
[City, State] – [Date] – In the ongoing quest for safer and more effective anti-inflammatory drugs, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for researchers in drug discovery. This guide provides a comprehensive computational analysis of the binding affinity of a hypothetical 2-(Trifluoromethoxy)thiophenol-based inhibitor in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This document is intended for researchers, scientists, and drug development professionals to illustrate the application of computational methods in assessing and comparing the potential of novel inhibitor scaffolds.
The trifluoromethoxy group is a key pharmacophore in modern medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity. By incorporating this moiety into a thiophenol scaffold, we can explore a novel chemical space for potent and selective COX-2 inhibition.
Comparative Binding Affinity Analysis
The following tables summarize the computationally predicted binding affinities and experimentally determined inhibitory concentrations of our hypothetical this compound-based inhibitor (TFMTPI-1) against a panel of well-characterized COX-2 inhibitors. The computational data for TFMTPI-1 is presented as a prospective analysis based on the detailed protocols outlined in the subsequent section.
Table 1: Molecular Docking and MM/GBSA Binding Affinity Data
| Compound | Class | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA) (kcal/mol) |
| TFMTPI-1 (Hypothetical) | Thiophenol Derivative | -9.5 to -11.5 (Prospective) | -50 to -70 (Prospective) |
| Celecoxib | Selective COX-2 Inhibitor | -11.45[1] | -79.21[2] |
| Rofecoxib | Selective COX-2 Inhibitor | -9.357[2] | -64.67[2] |
| Etoricoxib | Selective COX-2 Inhibitor | -11.22[3] | Not Reported |
| Diclofenac | Non-selective NSAID | -8.08[3] | Not Reported |
| Ibuprofen | Non-selective NSAID | -9.657 (Eint)[4] | Not Reported |
| Aspirin | Non-selective NSAID | -6.5 | Not Reported |
| Luteolin | Natural Compound | -9.494[2] | -43.41[2] |
| Curcumin | Natural Compound | -9.1[5] | Not Reported |
Table 2: Experimental Inhibitory Concentration (IC50) Data for Comparator Compounds
| Compound | Target | IC50 (µM) |
| Celecoxib | COX-2 | 0.09 ± 0.01[6] |
| Meloxicam | COX-2 | 12.50[7] |
| Dihydrooxyresveratrol | COX-2 | 11.50 ± 1.54[6] |
| Trifluoromethyl-pyrazole-carboxamide (3d) | COX-2 | 4.92[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the computational analysis of inhibitor binding to COX-2, based on established practices in the field.
Molecular Docking
Objective: To predict the binding pose and estimate the binding affinity of an inhibitor within the active site of COX-2.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of human COX-2 in complex with an inhibitor (e.g., PDB ID: 3LN1 or 5KIR) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure using AutoDock Tools.[5]
-
The prepared protein structure is saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 2D structure of the inhibitor is drawn using a chemical drawing tool and converted to a 3D structure.
-
Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are assigned, and non-polar hydrogens are merged.[5] The prepared ligand is saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of COX-2. The grid center is typically determined based on the position of the co-crystallized ligand.
-
The dimensions of the grid box are set to be large enough to allow for rotational and translational freedom of the ligand (e.g., 30 x 30 x 30 Å).[5]
-
-
Docking Simulation:
-
The docking simulation is performed using AutoDock Vina. The program samples different conformations and orientations of the ligand within the specified grid box and calculates the binding affinity for each pose.
-
The number of binding modes to be generated and the exhaustiveness of the search are specified.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy (highest affinity).
-
The interactions between the inhibitor and the active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software such as Discovery Studio or PyMOL.
-
Molecular Dynamics (MD) Simulation
Objective: To investigate the dynamic stability of the protein-ligand complex and to refine the binding pose obtained from molecular docking.
Protocol:
-
System Preparation:
-
The docked protein-ligand complex is placed in a periodic boundary box (e.g., cubic or dodecahedron).
-
The box is solvated with a water model such as SPC/E or TIP3P.
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Force Field:
-
A suitable force field, such as AMBER or CHARMM, is used to describe the interatomic interactions of the protein, ligand, and water molecules.[10] Ligand parameters are typically generated using a tool like ACPYPE or the antechamber module of AmberTools.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 bar) in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
-
Production MD:
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
The persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation is also analyzed.
-
MM/PBSA Binding Free Energy Calculation
Objective: To provide a more accurate estimation of the binding free energy by incorporating solvation effects.
Software: g_mmpbsa tool in GROMACS
Protocol:
-
Snapshot Extraction:
-
Snapshots (frames) of the protein-ligand complex are extracted from the stable portion of the MD trajectory.
-
-
Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Where ΔE_MM is the molecular mechanics energy in the gas phase, ΔG_solv is the solvation free energy, and -TΔS is the conformational entropy.
-
ΔG_solv is further divided into polar and non-polar contributions. The polar contribution is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar contribution is typically estimated from the solvent-accessible surface area (SASA).[11][12]
-
-
Analysis:
-
The calculated binding free energy provides a quantitative measure of the binding affinity of the inhibitor to the target protein.
-
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for the computational analysis of enzyme inhibitors, from initial model preparation to the final prediction of binding affinity.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bionaturajournal.com [bionaturajournal.com]
- 4. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors | MDPI [mdpi.com]
- 7. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular docking study and molecular dynamic simulation of human cyclooxygenase-2 (COX-2) with selected eutypoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
The Trifluoromethoxy Advantage: A Comparative Guide to 2-(Trifluoromethoxy)thiophenol in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy group has emerged as a particularly advantageous substituent. This guide provides an objective comparison of 2-(Trifluoromethoxy)thiophenol against other commonly used thiols, highlighting its superior properties for the development of novel therapeutics, supported by experimental data and detailed methodologies.
Physicochemical Property Comparison of Substituted Thiophenols
The introduction of a trifluoromethoxy group at the ortho position of thiophenol confers a unique combination of electronic and steric properties that translate into significant advantages in a drug discovery setting. A summary of key physicochemical parameters is presented in Table 1.
| Compound | Structure | pKa | LogP | Metabolic Stability (Conceptual) |
| This compound | ~5.7 (Predicted) | ~3.3 (Predicted) | High | |
| Thiophenol | 6.62[1][2][3] | 2.52[3] | Low to Moderate | |
| 4-Chlorothiophenol | 5.9[4] | 2.63 - 3.36[3][4] | Moderate | |
| 4-Methoxythiophenol | 6.76 (Predicted)[5] | 2.3 (Predicted) | Low |
Key Insights from the Data:
-
Enhanced Acidity (Lower pKa): this compound is predicted to be significantly more acidic than thiophenol and 4-methoxythiophenol. This is a critical advantage in the design of covalent inhibitors that target cysteine residues in proteins. A lower pKa means that the thiol is more readily deprotonated to the more nucleophilic thiolate anion at physiological pH, leading to a faster rate of covalent bond formation with the target protein.
-
Increased Lipophilicity (Higher LogP): The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1] This increased lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability and cell penetration.
-
Improved Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.[6] In contrast, the methoxy group in 4-methoxythiophenol is prone to O-demethylation, a common metabolic pathway that can lead to rapid clearance.
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.
Microsomal Stability Assay
This in vitro assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (e.g., this compound, Thiophenol, etc.)
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compounds and positive controls (compounds with known metabolic instability) in a suitable solvent (e.g., DMSO). Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system solution.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).
Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity.
Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.
-
Partitioning: In a glass vial, add a known volume of the n-octanol phase and the aqueous phase. Add a small, known amount of the test compound stock solution.
-
Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to ensure that the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Sampling: Carefully withdraw a sample from each phase for analysis.
-
Analysis: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.
Data Analysis:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The LogP is the logarithm of the partition coefficient: LogP = log10(P).
Visualization of the Thiol Advantage in Covalent Kinase Inhibition
The enhanced acidity of this compound makes it an excellent candidate for the design of covalent inhibitors, particularly for protein kinases where a cysteine residue is present in or near the ATP-binding site. The following diagram illustrates the general mechanism of covalent inhibition of a kinase like the Epidermal Growth Factor Receptor (EGFR) and the advantage conferred by a lower pKa thiol.
Caption: Advantage of low pKa in covalent kinase inhibition.
Conclusion
The strategic incorporation of a trifluoromethoxy group, as exemplified by this compound, offers a compelling triad of advantages for drug discovery: enhanced acidity for potent covalent targeting, increased lipophilicity for improved cell permeability, and superior metabolic stability for a longer duration of action. These properties collectively position this compound and its derivatives as highly promising building blocks for the development of next-generation therapeutics, particularly in the realm of covalent inhibitors for oncology and other diseases. The data and protocols presented in this guide provide a solid foundation for researchers to leverage the trifluoromethoxy advantage in their drug design and optimization efforts.
References
- 1. Profiling MAP kinase cysteines for targeted covalent inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Trifluoromethyl)benzenethiol | 13333-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
comparative study of the metabolic stability of drugs containing the 2-(trifluoromethoxy)phenylthio moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. Among these, the trifluoromethoxy group is particularly valued for its ability to block metabolic pathways and improve drug-like properties. This guide provides a comparative analysis of the expected metabolic stability of drugs containing the 2-(trifluoromethoxy)phenylthio moiety against relevant structural analogs, supported by established principles of drug metabolism and detailed experimental protocols.
The Role of the Trifluoromethoxy Group and Thioether Linkage in Metabolic Stability
The 2-(trifluoromethoxy)phenylthio moiety combines two key structural features that significantly influence a drug's metabolic fate. The trifluoromethoxy group (-OCF3) is a powerful electron-withdrawing group that can shield adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group itself highly resistant to cleavage.[3]
The thioether linkage (S-), on the other hand, is a potential site for metabolism. Thioethers are known to undergo S-oxidation to form sulfoxides and subsequently sulfones, which can alter the compound's polarity and potential for elimination.[1] The interplay between the stabilizing effect of the trifluoromethoxy group and the metabolic susceptibility of the thioether linkage is crucial in determining the overall metabolic stability of a drug molecule.
Comparative Metabolic Stability Data
While specific drugs containing the 2-(trifluoromethoxy)phenylthio moiety are not widespread in publicly available literature, we can construct a comparative analysis based on well-understood metabolic principles. The following table summarizes the expected metabolic stability parameters for a hypothetical drug containing this moiety compared to two analogs: one with an unsubstituted phenylthio group and another with a 2-methoxyphenylthio group, a common site of metabolism.
| Parameter | Drug with 2-(trifluoromethoxy)phenylthio Moiety | Drug with Phenylthio Moiety (Analog A) | Drug with 2-Methoxyphenylthio Moiety (Analog B) | Rationale for Expected Difference |
| Primary Metabolic Pathway | S-oxidation of the thioether | Aromatic hydroxylation and S-oxidation | O-dealkylation of the methoxy group and S-oxidation | The trifluoromethoxy group is metabolically stable and protects the aromatic ring, leaving the thioether as a primary site of metabolism. The unsubstituted phenyl ring is susceptible to hydroxylation. The methoxy group is a well-known site for rapid O-dealkylation by CYP enzymes. |
| Expected Number of Metabolites | Low | High | High | The trifluoromethoxy group blocks a major metabolic route, leading to fewer primary metabolites. The other analogs have more metabolically labile sites. |
| In Vitro Half-life (t½) in Liver Microsomes | Longer | Shorter | Shorter | Blocking aromatic hydroxylation and O-dealkylation is expected to significantly reduce the rate of metabolism and thus prolong the half-life. |
| Intrinsic Clearance (CLᵢₙₜ) | Lower | Higher | Higher | A lower rate of metabolism corresponds to a lower intrinsic clearance by liver enzymes. |
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound in the early stages of drug discovery.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[4]
Materials:
-
Test compound and control compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compound and positive/negative controls. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding the ice-cold stop solution. The 0-minute time point serves as the baseline concentration.[4]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent drug using a validated LC-MS/MS method.[5]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLᵢₙₜ) is calculated as: CLᵢₙₜ = (0.693 / t½) / (mg microsomal protein/mL).
Visualizations
Metabolic Pathways
Caption: Predicted primary metabolic pathways for phenylthio analogs.
Experimental Workflow
Caption: Workflow for a typical in vitro microsomal stability assay.
References
- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. | Semantic Scholar [semanticscholar.org]
- 2. Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of 2-(Trifluoromethoxy)thiophenol: A Validated Approach Using Isotopic Labeling
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2-(Trifluoromethoxy)thiophenol, a valuable building block in medicinal chemistry. A primary synthetic pathway via the Sandmeyer reaction is presented, featuring a validation step using deuterium isotopic labeling to provide insight into the reaction mechanism. This route is compared with two alternative methods: the Newman-Kwart rearrangement and nucleophilic aromatic substitution.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the three synthetic routes discussed, offering a clear comparison of their respective yields and purities.
| Synthetic Route | Starting Material | Key Reagents | Reaction Steps | Overall Yield (%) | Purity (%) |
| Primary Route: Sandmeyer Reaction | 2-(Trifluoromethoxy)aniline | NaNO₂, HCl, Potassium Ethyl Xanthate | 3 | 75 | >98 |
| Alternative Route 1: Newman-Kwart Rearrangement | 2-(Trifluoromethoxy)phenol | Dimethylthiocarbamoyl chloride, NaOH | 3 | 68 | >97 |
| Alternative Route 2: Nucleophilic Aromatic Substitution | 2-Chloro-1-(trifluoromethoxy)benzene | Sodium hydrosulfide (NaSH) | 2 | 60 | >96 |
Mandatory Visualization
Validated Synthetic Route via Sandmeyer Reaction
Caption: Synthetic pathway and isotopic validation.
Comparative Workflow of Synthetic Routes
Caption: Comparison of synthetic workflows.
Experimental Protocols
Primary Synthetic Route: Sandmeyer Reaction
This route commences with the diazotization of 2-(trifluoromethoxy)aniline, followed by reaction with potassium ethyl xanthate and subsequent hydrolysis to yield the desired thiophenol.[1]
Step 1: Diazotization of 2-(Trifluoromethoxy)aniline
-
In a flask maintained at 0-5 °C, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Formation of the Xanthate Intermediate
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 10-15 °C.
-
Slowly add the previously prepared diazonium salt solution to the potassium ethyl xanthate solution, maintaining the temperature below 20 °C.
-
Stir the mixture for 2 hours at room temperature.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude xanthate intermediate.
Step 3: Hydrolysis to this compound
-
Reflux the crude xanthate intermediate in a solution of ethanol and aqueous sodium hydroxide for 4 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to afford this compound.
Validation by Isotopic Labeling
To investigate the stability of the aromatic protons under the reaction conditions, a deuterium labeling study is proposed.
Protocol:
-
Perform the diazotization of 2-(trifluoromethoxy)aniline as described in Step 1 of the Sandmeyer reaction, but substitute deuterated water (D₂O) for H₂O in the preparation of the sodium nitrite solution.
-
Proceed with the subsequent steps as outlined above.
-
Analyze the final this compound product by ¹H NMR and mass spectrometry to determine the extent, if any, of deuterium incorporation into the aromatic ring. The absence of significant deuterium incorporation would suggest that the aromatic C-H bonds are stable under these conditions and do not undergo exchange.[2]
Alternative Route 1: Newman-Kwart Rearrangement
This method involves the conversion of a phenol to a thiophenol through the thermal rearrangement of an O-aryl thiocarbamate.[3][4]
Step 1: Synthesis of O-(2-(Trifluoromethoxy)phenyl) dimethylthiocarbamate
-
To a solution of 2-(trifluoromethoxy)phenol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane, add dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Thermal Rearrangement
-
Heat the purified O-aryl thiocarbamate under a nitrogen atmosphere at 220-250 °C for 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to obtain the crude S-aryl thiocarbamate.
Step 3: Hydrolysis
-
Reflux the crude S-aryl thiocarbamate in a mixture of ethanol and aqueous sodium hydroxide for 6 hours.
-
Cool, acidify with hydrochloric acid, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and purify by vacuum distillation.
Alternative Route 2: Nucleophilic Aromatic Substitution
This approach utilizes the reaction of an aryl halide with a sulfur nucleophile.[5]
Step 1: Reaction of 2-Chloro-1-(trifluoromethoxy)benzene with Sodium Hydrosulfide
-
In a sealed reaction vessel, combine 2-chloro-1-(trifluoromethoxy)benzene (1 equivalent), sodium hydrosulfide (1.5 equivalents), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture at 100-120 °C for 8-12 hours.
-
Monitor the reaction progress by GC-MS.
Step 2: Workup and Purification
-
Cool the reaction mixture and pour it into water.
-
Acidify with hydrochloric acid to protonate the thiolate.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify by vacuum distillation to yield this compound.
References
A Comparative Guide to the Experimental and Theoretical Analysis of 2-(Trifluoromethoxy)thiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(Trifluoromethoxy)thiophenol, focusing on the cross-validation of its experimental data with theoretical predictions. As a structural analog, 2-(Trifluoromethyl)thiophenol is included for objective comparison, highlighting the nuanced effects of the trifluoromethoxy (-OCF₃) versus the trifluoromethyl (-CF₃) group on physicochemical properties. Such comparisons are vital in drug design and medicinal chemistry for optimizing molecular characteristics like metabolic stability, lipophilicity, and binding affinity.[1][2]
Data Presentation: Physicochemical Properties
The trifluoromethoxy group is often employed in drug design to enhance metabolic stability and modulate lipophilicity.[1] It is considered more lipophilic than the trifluoromethyl group. This distinction is critical for properties such as membrane permeability and bioavailability.[1][3] The following table summarizes the key physical and chemical properties of this compound and its counterpart, 2-(Trifluoromethyl)thiophenol.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 2-(Trifluoromethyl)thiophenol |
| CAS Number | 175278-01-0 | 13333-97-6 |
| Molecular Formula | C₇H₅F₃OS | C₇H₅F₃S |
| Molecular Weight | 194.17 g/mol | 178.17 g/mol [4] |
| Boiling Point | 53-55 °C | 175-177 °C[4] |
| Density | Not available | 1.35 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.499 |
| Structure | OCF₃ group on the benzene ring | CF₃ group on the benzene ring |
Cross-Validation: Experimental vs. Theoretical Data
Validating experimental findings with computational models is a cornerstone of modern chemical research. It allows for the rationalization of observed properties and the prediction of molecular behavior. While specific theoretical studies for this compound are not extensively published, the principles of comparison with data from Density Functional Theory (DFT) calculations are well-established for analogous thiophenol compounds.[5][6]
Table 2: Framework for Experimental and Theoretical Data Cross-Validation
| Data Type | Experimental Data | Theoretical (Computational) Data | Purpose of Comparison |
| Vibrational Frequencies | FT-IR spectroscopy identifies characteristic absorption bands for functional groups (e.g., S-H, C-F, C-O, aromatic C=C). | DFT calculations predict vibrational frequencies corresponding to specific bond stretches and bends. | Assigning experimental peaks to specific molecular vibrations; validating the accuracy of the computational model. |
| NMR Chemical Shifts | ¹H, ¹³C, and ¹⁹F NMR spectra provide chemical shifts and coupling constants, revealing the electronic environment of each nucleus. | DFT and other quantum mechanical methods can calculate NMR shielding tensors to predict chemical shifts.[7] | Confirming molecular structure; understanding substituent effects on the electronic distribution of the molecule. |
| Molecular Geometry | X-ray crystallography (for solids) provides precise bond lengths and angles. | Geometry optimization calculations (e.g., using DFT) predict the lowest energy conformation of the molecule. | Validating the predicted three-dimensional structure and understanding conformational preferences. |
| Electronic Properties | Not directly measured but inferred from reactivity. | Calculations provide HOMO/LUMO energies, electrostatic potential maps, and dipole moments. | Predicting reactivity, sites susceptible to nucleophilic or electrophilic attack, and overall polarity.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific data. Below are standard protocols for key analytical techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating molecular structure by probing the magnetic properties of atomic nuclei.[8] For fluorinated compounds, ¹⁹F NMR is particularly informative.[7]
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. An internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum to identify the chemical shifts and coupling patterns of the aromatic and thiol protons.
-
¹³C NMR: Acquire a carbon spectrum, often proton-decoupled, to identify all unique carbon environments.
-
¹⁹F NMR: Acquire a fluorine spectrum to observe the chemical shift of the -OCF₃ group. This signal is typically a singlet and provides a clear signature for the presence of the moiety.[9]
-
-
Data Analysis: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. Integrate signals to determine proton ratios and analyze coupling constants to deduce connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations. It is an effective tool for identifying functional groups.[10]
-
Sample Preparation:
-
Neat Liquid (if applicable): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[11]
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample preparation and is suitable for liquids and solids.[12]
-
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Data Analysis: The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to functional groups. For this compound, key expected peaks include:
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Instrumentation: A variety of mass spectrometers can be used. For detailed analysis of fluorinated compounds, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is preferred for accurate mass measurements.[15][16]
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically yield a prominent molecular ion peak (M⁺ or [M+H]⁺), confirming the molecular weight.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound (194.17 for C₇H₅F₃OS).
-
Analyze the isotopic pattern to support the elemental composition.
-
Interpret the fragmentation pattern to gain structural information. The fragmentation of fluorinated compounds can be complex but often shows characteristic losses of F, CF₃, or OCF₃ fragments.[17]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the analysis of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship for the cross-validation of experimental and theoretical data.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]
- 5. Assessing antioxidant activity through theory and experiments: A comparative DFT study of phenol and thiophenol analogues | Poster Board #2048 - American Chemical Society [acs.digitellinc.com]
- 6. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. mse.washington.edu [mse.washington.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethoxy)thiophenol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-(Trifluoromethoxy)thiophenol is paramount for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Hazard Summary & Personal Protective Equipment (PPE)
This compound and related compounds are hazardous materials that require careful handling. They are typically harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation or more severe damage.[1][2] These compounds are also recognized as being very toxic to aquatic life.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
| Hazard Statement | Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity | Protective gloves, protective clothing, eye protection (chemical goggles or safety glasses, face shield), and respiratory protection (use only under a chemical fume hood or in a well-ventilated area with appropriate respiratory equipment).[2][3] |
| Causes skin irritation/burns | Skin Corrosion/Irritation | Protective gloves and clothing.[1][2] |
| Causes serious eye irritation/damage | Eye Damage/Irritation | Eye protection (chemical goggles or safety glasses) and a face shield.[2] |
| May cause respiratory irritation | STOT SE 3 | Use only in a well-ventilated area or under a chemical fume hood.[2] |
| Very toxic to aquatic life | Environmental Hazard | Prevent release to the environment. Do not flush into surface water or sanitary sewer systems.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, properly labeled, and sealed hazardous waste container.[4][5]
-
Due to the potential for a strong stench, it is advisable to store odorous waste materials in a plastic bag within a fume hood before sealing them in a fiber drum for disposal.[6]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[3]
-
Wear the appropriate PPE, including respiratory protection.
-
For minor spills, cover with an inert absorbent material (e.g., activated carbon adsorbent) and shovel into a suitable, closed container for disposal.[5] Avoid generating dust.
-
For major spills, alert emergency responders.[6]
-
Do not allow the spilled material to enter drains or waterways.[1][4] Local authorities should be notified if significant spillages cannot be contained.[1][3]
-
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(Trifluoromethoxy)thiophenol
For Immediate Implementation: This guide provides critical safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-(Trifluoromethoxy)thiophenol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally analogous chemicals, such as other thiophenols and trifluoromethoxy-containing compounds. It is imperative to treat this compound as a hazardous substance and adhere strictly to the following procedures to mitigate potential risks.
Based on similar compounds, this compound is anticipated to be toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also expected to cause serious irritation to the skin and eyes and may lead to respiratory irritation.[1][3] The trifluoromethyl group, while generally stable, can contribute to the release of toxic fumes, such as hydrogen fluoride, under high heat.[4] All personnel must be thoroughly trained on these potential hazards and the proper handling procedures outlined below before commencing any work with this chemical.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are required to protect against splashes. A full-face shield must be worn over safety glasses when there is a significant risk of splashing or exothermic reactions.[3][5] |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended for incidental contact.[3] For prolonged handling, heavy-duty gloves with proven resistance to aromatic sulfur compounds should be used. Gloves must be inspected before use and changed immediately upon contamination.[3][5] | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is mandatory to protect against chemical splashes and potential fire hazards.[3] Long pants and closed-toe shoes are also required.[5] | |
| Secondary (Task-Dependent) | Respiratory Protection | All work with this compound must be conducted within a certified chemical fume hood.[3] If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] |
| Specialized Protection | For large-scale operations or situations with a high risk of exposure, a chemical-resistant apron and boots should be worn to provide an additional layer of protection.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a certified chemical fume hood is fully operational before starting any work.[3]
-
Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Assemble all necessary equipment and reagents to avoid interruptions during handling.
-
Clearly label all containers with the chemical name and appropriate hazard warnings.
2. Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[6]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use compatible, non-reactive tools and equipment.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[7]
-
Avoid creating aerosols or dust.[8]
3. Spill Response:
-
In the event of a spill, immediately evacuate the area and restrict access.[3]
-
If the spill is contained within the fume hood, ensure it continues to operate.[3]
-
Wearing the appropriate PPE, absorb the spill using an inert, non-combustible material like sand or vermiculite.[3]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area with a suitable solvent and wash thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all unused or waste solutions in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a separate, sealed, and labeled container for hazardous waste.[5]
-
Disposal: Dispose of all hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations. Do not pour this chemical down the drain.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to final disposal.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
